Bryostatin-1 exhibits potent, nanomolar-scale affinity for various PKC isoforms, with notable specificity for certain subtypes [1].
| PKC Isoform | Subfamily | Binding Affinity (nM) | Key Functional Notes |
|---|---|---|---|
| PKCα | Classical (cPKC) | 1.35 [1] | Abundant in the CNS; considered a "memory kinase" [1]. |
| PKCβ₂ | Classical (cPKC) | 0.42 [1] | |
| PKCδ | Novel (nPKC) | 0.26 [1] | Activated by bryostatin-1 in neuronal cells [1]. |
| PKCε | Novel (nPKC) | 0.24 [1] | Highest specificity; key for synaptic growth and "memory kinase" functions [1]. |
Bryostatin-1 binds to the regulatory C1 domain of PKC, acting as a functional antagonist of phorbol esters [2]. Its effect unfolds in a temporal cascade, influencing signaling pathways critical for synaptic growth, memory formation, and immune modulation.
Figure 1: Bryostatin-1 activates PKC, leading to phosphorylation of substrates that drive neuroplasticity and immunomodulation through a defined temporal sequence.
Research on Bryostatin-1's binding and function relies on several key experimental approaches:
The mechanistic understanding of Bryostatin-1 translates into several promising therapeutic applications:
Natural bryostatin-1 faces challenges of limited supply, difficult synthesis, and dose-limiting toxicities (like myalgia) [5] [2]. Research now focuses on designing synthetic analogs, "bryologs" [5] [4]. These are designed to:
Bryostatin-1's multifaceted mechanism and the development of bryologs open up diverse therapeutic possibilities. The key for clinical success will be to match the specific PKC modulation profile of the compound (or analog) to the pathological signaling of the target disease.
The table below summarizes the key roles and mechanisms of different PKC isoforms in memory processes.
| PKC Isoform | Primary Class | Key Role in Memory & Learning | Proposed Mechanism & Evidence |
|---|---|---|---|
| PKCα, βII, γ [1] [2] | Conventional (cPKC) | Spatial memory acquisition and consolidation [2]. | Activated by calcium and DAG [1]. Inhibition in the hippocampus impairs learning and the formation of long-term spatial memory [2]. |
| PKCδ [3] | Novel (nPKC) | Mediates the spacing effect on long-term memory (LTM) consolidation [3]. | Activated by DAG via the DAMB dopamine receptor. Translocates to mitochondria to enhance pyruvate metabolism, providing energy for LTM formation [3]. |
| PKCε [4] | Novel (nPKC) | Implicated in protective signaling; potential indirect role in memory. | Activation improves mitochondrial function and cell survival under stress. While not directly tested in memory models, improved cellular resilience could support memory processes [4]. |
| General PKC | - | Synaptogenesis and memory therapeutics [5] [6]. | Restoration of impaired PKC signaling enhances memory capacity, synaptic remodeling, and repair. PKC activators are considered a new class of drug candidates for conditions like Alzheimer's disease [5] [6]. |
The sensitivity of PKC isoforms to activation varies significantly by the specific molecular species of its natural activator, diacylglycerol (DAG). The data below, derived from a comprehensive in vitro analysis, shows the percentage of maximum kinase activity achieved by each isoform in the presence of different DAG species at a concentration of 2 mmol% [1]. This highlights the isoform-specific preferences for lipid signaling.
| PKC Isoform | 16:0/16:0-DG | 16:0/18:1-DG | 18:1/18:1-DG | 18:0/20:4-DG | 18:0/22:6-DG |
|---|---|---|---|---|---|
| PKCα | 78% | 85% | 82% | 88% | 86% |
| PKCβII | 45% | 48% | 48% | 52% | 50% |
| PKCγ | 52% | 55% | 53% | 58% | 65% |
| PKCδ | 25% | 25% | 25% | 28% | 45% |
| PKCε | 28% | 28% | 28% | 30% | 32% |
| PKCη | 15% | 15% | 15% | 15% | 15% |
| PKCθ | 85% | 88% | 85% | 90% | 95% |
Note: Data represents kinase activity as a percentage of the maximum activity observed for that specific isoform across all tested DAG conditions. The DAG species are denoted by their fatty acid chains (e.g., 16:0/18:1 is 1-palmitoyl-2-oleoyl-sn-glycerol). PKCη was not markedly activated by any DAG species tested [1].
For researchers aiming to study PKC, particularly PKCδ, the following protocol provides a detailed methodological framework.
Experimental protocol for measuring PKC-δ activity and its activator DAG [7].
Evidence strongly supports PKC activation as a promising strategy for memory-related disorders. PKC activity is essential for memory, and its dysfunction is linked to impairments; for example, neurotoxic amyloid-β in Alzheimer's disease inhibits PKC, and PKCβ-deficient animal models show cognitive deficits [5]. PKC also plays a regulatory role in amyloid production and tau pathology, two key hallmarks of Alzheimer's [6]. Therefore, restoring PKC function can enhance memory capacity, promote synaptogenesis, and counteract disease pathophysiology, making isozyme-specific PKC activators a compelling new class of drug candidates [5] [6].
Bryostatin 1 represents a highly oxygenated macrocyclic lactone that belongs to the broader family of bryostatins, which currently comprises over 20 identified structural analogs. This natural product initially gained scientific attention due to its exceptionally potent bioactivity against multiple human disease states, particularly cancer. The compound was first isolated in the 1960s by chemist George Pettit from the marine bryozoan Bugula neritina, though its complete structural characterization was not achieved until 1982 [1] [2]. Bugula neritina is a cosmopolitan bryozoan species that forms densely branched, colonial structures composed of numerous individual zooids interconnected through a funicular system [3]. These filter-feeding invertebrates inhabit marine environments worldwide, with documented populations in North and South America, the Mediterranean, and Australian waters [4].
The true biological origin of this compound remained enigmatic for decades until sophisticated molecular techniques revealed that the compound is actually produced not by the bryozoan itself, but by an uncultivated bacterial symbiont residing within the host tissues. This symbiont, identified as "Candidatus Endobugula sertula," is a gram-negative bacterium belonging to the γ-proteobacteria class that engages in an obligate symbiotic relationship with B. neritina [3] [5]. The symbiotic nature of this relationship explains why early attempts to produce this compound through bryozoan mariculture proved economically challenging and ultimately unsuccessful for large-scale production [3].
Table 1: Biological Context of this compound Production
| Aspect | Details |
|---|---|
| Producing Organism | Bugula neritina (marine bryozoan) with bacterial symbiont |
| Biosynthetic Source | "Candidatus Endobugula sertula" (γ-proteobacterium) |
| Ecological Role | Chemical defense against predation, particularly in larval stages |
| Tissue Distribution | Highest concentration in larvae (1000× adult levels) |
| Localization | Larval coating delivered via funicular system from bacterial aggregates |
The bryostatin biosynthetic pathway is encoded by the bry gene cluster, which spans approximately 80-85 kilobases and consists of five large polyketide synthase (PKS) genes accompanied by several smaller modifying genes [5] [6]. This cluster represents a trans-acyltransferase (trans-AT) PKS system, a notable deviation from canonical PKS architectures. In trans-AT systems, the acyltransferase (AT) domains typically integrated within each PKS module are absent, with their function supplanted by a discrete, iteratively acting AT enzyme encoded separately within the gene cluster [5]. For the bryostatin pathway, this trans-AT activity is provided by the BryP enzyme, which is responsible for loading the extender units onto the acyl carrier protein (ACP) domains throughout the assembly line [5].
The modular architecture of the bry gene cluster follows a type I PKS organization, wherein large, multifunctional enzymes catalyze sequential rounds of polyketide chain elongation and processing. The five core PKS proteins (BryA-BryD) collaborate in an assembly-line fashion to construct the characteristic 20-membered macrolactone core structure common to all bryostatins [5] [6]. The recently completed draft genome of Ca. Endobugula sertula has enabled identification of additional bry genes that were missing from initial cluster analyses, including bryT and bryU, which are located approximately 48 kb from the core PKS genes [5]. These genes encode essential components of the β-branching cassette that installs the distinctive vinyl methylester functionalities critical for bryostatin's biological activity.
The modular organization of the bryostatin PKS follows a collinear arrangement where each module is responsible for specific chemical transformations on the growing polyketide chain. The BryA module initiates biosynthesis by loading the starter unit and performing the first elongation steps, while BryB continues chain extension and incorporates the first β-branch through its associated cassettes [5]. The BryC and BryD modules complete the polyketide chain elongation and orchestrate macrocyclization to form the characteristic 20-membered lactone ring [6]. Each PKS module contains essential catalytic domains for chain elongation, including ketosynthase (KS), acyl carrier protein (ACP), and ketoreductase (KR) domains, with additional dehydratase (DH) and enoylreductase (ER) domains present in specific modules where full reduction of the β-carbonyl is required [5].
A distinctive feature of the bryostatin PKS system is the integration of β-branching cassettes that introduce two-carbon extensions at specific positions along the polyketide backbone. These modifications occur through the action of discrete enzymatic complexes that interact with the core PKS assembly line. The β-branching process is initiated by BryR, an HMG-CoA synthase homolog that catalyzes the condensation between an acetyl-ACP donor and the β-carbon of the polyketide chain [6]. Subsequent processing steps involving BryT (ECH1) and additional modifying enzymes result in the installation of the characteristic vinyl methylester functionalities that distinguish bryostatins from most other polyketide natural products [5] [6].
Table 2: Core Components of the Bryostatin Biosynthetic Gene Cluster
| Gene | Protein Function | Role in Biosynthesis |
|---|---|---|
| bryA-D | Type I Polyketide Synthases | Core PKS assembly line for chain elongation and macrocyclization |
| bryP | trans-Acyltransferase | Loading of malonyl extender units onto ACP domains |
| bryR | HMG-CoA Synthase Homolog | Initiates β-branching via condensation reaction |
| bryT | Enoyl-CoA Hydratase (ECH1) | Dehydration step in β-branching cassette |
| bryU | Donor Acyl Carrier Protein | Acetyl group donor for β-branching reaction |
| bryX | O-Methyltransferase | Installation of methyl ester functionality |
The vinyl methylester moieties represent distinctive structural features of bryostatins that are uncommon among polyketide natural products and are now known to be critical for the compound's interaction with its molecular target, protein kinase C (PKC) [5]. These functionalities are installed through a specialized β-branching process that represents a significant expansion of canonical polyketide biosynthesis. The β-branching cassette in the bryostatin pathway operates as a coordinated enzymatic system that introduces two-carbon extensions at specific β-positions of the polyketide backbone through a sequence of carefully orchestrated reactions [6].
The mechanism begins with BryU, a discrete acyl carrier protein that is primed with an acetyl group through the action of the BryA module [5]. This acetyl-ACP donor then interacts with BryR, which functions as an HMG-CoA synthase homolog. BryR catalyzes an aldol condensation between the acetyl group carried by BryU and the β-keto position of the growing polyketide chain attached to the main ACP (ACP-a) within the PKS module [6]. This condensation reaction yields an intermediate structurally analogous to 3-hydroxy-3-methylglutaryl (HMG), mirroring the product formed in the primary metabolic pathway for isoprenoid biosynthesis [5]. The resulting branched intermediate then undergoes successive processing to install the final vinyl methylester functionality.
Following the initial condensation, the β-branching process continues with dehydration catalyzed by BryT, an enoyl-CoA hydratase homolog (ECH1) that introduces a double bond in the growing branch [5] [6]. Subsequent steps include O-methylation facilitated by a BryA domain and double bond isomerization mediated by BryB, ultimately generating the characteristic vinyl methylester moieties found in all natural bryostatins [5]. This intricate β-branching mechanism exemplifies the sophisticated enzymatic strategies that marine symbiotic bacteria have evolved to generate complex chemical structures with potent biological activities.
Figure 1: β-Branching Cassette in Bryostatin Biosynthesis - This diagram illustrates the sequential enzymatic steps responsible for installing the characteristic vinyl methylester moieties in bryostatins through a specialized β-branching mechanism.
The development bottleneck most significantly impeding clinical advancement of this compound remains its severely limited supply from natural sources. This compound occurs in exceptionally low concentrations within its host organism, with extraction yields averaging approximately 1 gram per ton of raw B. neritina biomass [1] [2]. This daunting extraction requirement, coupled with the complex colonial nature of the bryozoan host and the uncultivability of its bacterial symbiont, has rendered natural isolation economically and ecologically impractical for supplying material for comprehensive clinical trials, much less widespread therapeutic use [3]. The supply challenge is further compounded by the intricate chemical architecture of this compound, which features 21 stereocenters and multiple sensitive functional groups that complicate synthetic production approaches [7].
Early attempts to overcome these supply limitations focused on mariculture approaches for B. neritina, but these efforts failed to achieve commercially viable production levels due to the slow growth rates of the bryozoan and the persistently low titers of this compound in cultured colonies [3]. Similarly, repeated attempts to cultivate the bacterial symbiont Ca. Endobugula sertula under laboratory conditions have been unsuccessful, preventing the establishment of fermentative production methods that have proven successful for other bacterially derived natural products [5]. These fundamental biological constraints have necessitated the development of alternative strategies for bryostatin production, focusing primarily on total synthesis and analogue development.
Total synthetic approaches to this compound represent a formidable challenge in organic chemistry due to the compound's structural complexity. The first successful total synthesis was reported in 2010 by Keck and colleagues, requiring 29 linear steps and employing a convergent strategy that united preformed A and C ring fragments through a pyran annulation reaction [7]. This landmark achievement was followed by Wender's improved synthesis in 2017, which established the current benchmark with 29 total steps and significantly improved overall yield [1]. While these synthetic routes represent spectacular achievements in synthetic chemistry, they remain impractical for industrial-scale production due to their length, complexity, and low overall efficiency.
In response to these challenges, significant research focus has shifted toward the development of structurally simplified analogues (bryologs) that retain biological activity while being more accessible through chemical synthesis [5] [7]. These efforts have yielded several promising candidates that maintain the key pharmacophoric elements required for PKC modulation while incorporating strategic simplifications to streamline synthesis. Parallel biotechnological approaches are exploring the potential for heterologous expression of the bry gene cluster in culturable bacterial hosts, though this strategy faces significant challenges due to the large size of the gene cluster, the complexity of the biosynthetic pathway, and the likely requirement for specialized chaperones or regulatory elements not yet identified [5] [6].
Table 3: this compound Production Methods Comparison
| Method | Advantages | Limitations | Current Yield |
|---|---|---|---|
| Natural Isolation | Provides authentic product; No synthesis required | Extremely low concentration (10⁻⁵-10⁻⁷% wet weight); Ecological impact | ~1 g/ton bryozoan |
| Total Synthesis | Ensures compound purity; Enables analogue production | Lengthy (29+ steps); Low overall yield; Costly | Milligram scale |
| Analog Development | Improved synthetic accessibility; Tunable activity | Potential altered pharmacology; Regulatory challenges | Gram scale possible |
| Heterologous Expression | Potential for fermentative production; Renewable | bry cluster complexity; Symbiont-specific factors | Not yet achieved |
The antitumor properties of this compound have been extensively investigated across numerous preclinical and clinical studies. In vitro evaluations have demonstrated potent inhibition of tumor cell proliferation and induction of differentiation and apoptotic cell death across a broad spectrum of cancer cell lines, including leukemia, lymphoma, glioma, and solid tumors such as ovarian and breast carcinomas [4]. The compound's mechanism of action primarily involves modulation of protein kinase C (PKC) isoforms, which play critical roles in cellular signaling pathways governing proliferation, differentiation, and survival [4] [2]. This compound binds to the diacylglycerol (DAG) binding site in the C1 regulatory domain of PKC, initially activating and then subsequently downregulating the enzyme through promoted degradation [4].
Despite highly promising preclinical results, clinical outcomes for this compound as a single-agent anticancer therapy have been disappointing. Over thirty Phase I and II clinical trials conducted across various cancer types, including both solid tumors and hematological malignancies, have failed to demonstrate sufficient efficacy to warrant advancement to Phase III studies [4] [3]. However, more encouraging results have emerged from combination therapy approaches, where this compound has shown synergistic effects with established chemotherapeutic agents such as paclitaxel, cisplatin, and vincristine [4]. These synergistic interactions appear to stem from this compound's ability to sensitize tumor cells to cytotoxic agents, potentially through modulation of drug resistance pathways, including inhibition of multidrug resistance protein 1 (MDR-1) in specific mutant cell lines [5].
Beyond oncology, this compound has demonstrated remarkable therapeutic potential in central nervous system disorders. In rodent models of Alzheimer's disease, the compound has produced striking positive effects on cognitive function, likely through enhancement of synaptic plasticity and promotion of synaptogenesis [3] [2]. These promising preclinical findings have prompted the initiation of Phase II clinical trials evaluating this compound in patients with moderate to severe Alzheimer's disease, sponsored by the Blanchette Rockefeller Neurosciences Institute and its spin-off company Neurotrope [2]. Additional preclinical studies have suggested potential efficacy in stroke recovery, depression, and other neurological conditions, substantially expanding the compound's potential therapeutic repertoire.
Another emerging application for this compound lies in the field of virology, particularly in HIV/AIDS treatment. The compound has shown potential as a latency-reversing agent capable of activating latent HIV viruses residing in cellular reservoirs [3] [2]. This "shock and kill" strategy aims to force viral expression from dormant infected cells, thereby exposing them to elimination by conventional antiretroviral therapy with the ultimate goal of eradicating persistent viral reservoirs that currently prevent complete cure of HIV infection [3]. While still in early stages of investigation, this application represents a potentially transformative approach to HIV management that merits further clinical exploration.
The initial identification and characterization of the bryostatin biosynthetic gene cluster employed a cosmid library-based approach coupled with sequencing and bioinformatics analysis [5]. This methodology begins with the construction of a large-insert library from metagenomic DNA isolated from the bryozoan-bacterial symbiosis system, ensuring adequate coverage to capture the complete bry gene cluster, which spans approximately 80-85 kb. Individual cosmids are sequenced using a shotgun approach, followed by assembly and annotation through comparison with public databases of known biosynthetic genes, particularly those encoding polyketide synthases and modifying enzymes [5] [6].
More recent investigations have employed draft genome sequencing of the bacterial symbiont Ca. Endobugula sertula, which has enabled identification of previously missing components of the β-branching cassette, including bryT and bryU [5]. These genes were located approximately 48 kb from the core PKS genes in the genome assembly, highlighting the potential for discontinuous organization of biosynthetic gene cluster components. Functional annotation of putative genes involves phylogenetic analysis to identify conserved catalytic domains and motifs, complemented by heterologous expression of individual genes or gene subsets in culturable bacterial hosts such as E. coli or Streptomyces species for functional characterization [5].
In vitro reconstitution of discrete biosynthetic steps has been instrumental in elucidating the function of individual enzymes within the bryostatin pathway. For the β-branching cassette, this approach involves heterologous expression and purification of candidate enzymes, followed by activity assays with synthetic or semi-synthetic substrate analogs [6]. These experiments typically employ radioisotope-labeled substrates (e.g., 14C-malonyl-CoA) or spectrophotometric assays to monitor reaction progress and determine kinetic parameters. For acyl carrier protein components like BryU, activity assays require preliminary conversion to the holo-form through incubation with phosphopantetheinyl transferase and CoA before functional assessment [5].
The regiochemistry of enzymatic reactions is determined through sophisticated analytical techniques, including LC-MS/MS analysis of reaction products and comparison with authentic standards when available. For novel enzymatic transformations, more extensive structural elucidation through NMR spectroscopy may be required to unambiguously establish reaction outcomes [6]. In the case of BryT, the enoyl-CoA hydratase responsible for dehydration in the β-branching cassette, chemoenzymatic synthesis of proposed reaction intermediates followed by in vitro incubation with the purified enzyme and analysis of products has been essential for verifying the predicted Δ3 regiochemistry of the dehydration reaction [5].
Figure 2: Experimental Workflow for Bryostatin Biosynthesis Studies - This diagram outlines the integrated genomics and chemoenzymatic approach used to characterize the bryostatin biosynthetic pathway and validate the functions of individual enzymes.
The study of This compound biosynthesis represents a compelling intersection of marine symbiosis, natural product chemistry, and drug discovery. The elaborate polyketide assembly line encoded by the bry gene cluster, with its distinctive β-branching cassettes for installing vinyl methylester functionalities, exemplifies the sophisticated enzymatic machinery that symbiotic bacteria employ to generate structurally complex and biologically potent molecules. While significant progress has been made in elucidating the fundamental biosynthetic pathway, substantial challenges remain in achieving economically viable production of this compound for comprehensive clinical evaluation and potential therapeutic application.
Future research directions will likely focus on several key areas. First, continued mechanistic studies of the biosynthetic enzymes, particularly those involved in the unique β-branching reactions, may reveal catalytic strategies that could be harnessed for bioinspired synthesis or metabolic engineering approaches. Second, heterologous expression efforts aimed at reconstituting the entire bryostatin pathway in culturable bacterial hosts would represent a transformative advancement, potentially enabling fermentative production of the compound and its analogs. Third, structure-activity relationship studies informed by biosynthetic insights may guide the development of simplified analogs that maintain therapeutic efficacy while being more accessible through chemical synthesis. As these scientific advances converge with growing understanding of this compound's multifaceted mechanisms of action across various disease states, this remarkable marine-derived compound may yet fulfill its considerable potential as a therapeutic agent for cancer, neurological disorders, and other human diseases.
Bryostatin-1 binds to the regulatory C1 domain on PKC, the same site as the endogenous activator diacylglycerol (DAG) and tumor-promoting phorbol esters [1]. This binding induces a conformational change that translocates PKC from the cytosol to the membrane, activating the kinase [1]. The effects of bryostatin-1 are time-dependent: short-term exposure promotes PKC activation, while prolonged exposure induces ubiquitination and proteasomal degradation, leading to PKC downregulation [2] [1].
The following diagram illustrates the core mechanistic pathway of Bryostatin-1-induced PKC modulation.
A key feature of bryostatin-1 is its high potency and selectivity for specific PKC isoforms, which underpins its therapeutic effects. The binding affinity and functional potency for key isoforms are summarized below.
Table 1: Bryostatin-1 Binding Affinity and Functional Potency for PKC Isoforms [3] [1]
| PKC Isoform | Subfamily | Reported Binding Affinity (Kd) | Reported Functional Activation Concentration |
|---|---|---|---|
| PKCε | Novel (nPKC) | 0.24 nM | 0.1 nM (10⁻¹⁰ M) |
| PKCδ | Novel (nPKC) | 0.26 nM | 1 nM (10⁻⁹ M) |
| PKCα | Classical (cPKC) | 1.35 nM | 10 nM (10⁻⁸ M) |
| PKCβ₂ | Classical (cPKC) | 0.42 nM | Information Not Specified |
This isoform selectivity is functionally critical. In neuronal cells, bryostatin-1 more potently and sustainably activated PKCδ and PKCε compared to another PKC activator, TPPB, which correlated with its superior ability to promote the non-amyloidogenic processing of APP (a key pathway in Alzheimer's disease) [3] [4].
For researchers investigating bryostatin-1, established methodologies provide a framework for studying its effects on PKC.
This protocol assesses a functional downstream effect of PKC activation relevant to Alzheimer's disease [3].
This technique allows real-time monitoring of endogenous PKC activity in live cells, overcoming limitations of western blotting or fractionation [5].
The unique pharmacological profile of bryostatin-1 translates into several therapeutic mechanisms.
Table 2: Documented Therapeutic Mechanisms of Bryostatin-1
| Therapeutic Area | Key Documented Mechanisms | Relevant PKC Isoforms |
|---|---|---|
| Alzheimer's Disease | Promotes non-amyloidogenic processing of APP, increasing neuroprotective sAPPα and reducing toxic β-amyloid (Aβ) production [3] [1]. Synaptogenesis, prevents synapse loss, increases hippocampal spine density [1]. | PKCδ, PKCε [3] |
| Remyelination (e.g., MS) | Therapeutically targets microglia to attenuate neuroinflammation and promote remyelination [6]. | Information Not Specified |
| Ischemic Stroke | Demonstrates neuroprotective effects; rescues deficits in spatial learning and memory in animal models [1]. | PKCε [1] |
| Cancer | Short-term exposure can inhibit proliferation and induce apoptosis. Long-term exposure leads to PKC downregulation, disrupting growth signals. Can sensitize cancer cells to chemotherapy [2]. | Multiple (Downregulated) |
The following chart illustrates how bryostatin-1 modulates the APP processing pathway via PKC, a key mechanism for its potential use in Alzheimer's disease.
Bryostatin-1's high potency and isoform selectivity make it a powerful tool for probing PKC biology and a promising therapeutic candidate. The experimental protocols provide a solid foundation for validating its effects in specific research models.
This compound is a potent modulator of Protein Kinase C (PKC) and has been found to interact with other specific protein targets. The table below summarizes its key molecular targets and known binding affinities.
| Target Protein | Action | Reported Affinity (Ki or IC50) | Organism | Citations |
|---|---|---|---|---|
| Protein Kinase C epsilon type (PKCε) | Activator | 0.24 nM | Humans | [1] [2] |
| Protein Kinase C alpha type (PKCα) | Activator | 1.35 nM | Humans | [1] [2] |
| Munc13-1 (full-length) | Binds/Bioactive Ligand | 0.45 ± 0.04 nM | Mouse | [3] |
| Munc13-1 (isolated C1 domain) | Binds/Bioactive Ligand | 8.07 ± 0.90 nM | Mouse | [3] |
| Caspase-8 | Inhibitor | Information Missing | Humans | [2] |
| Serine/threonine-protein kinase D1 (PKD) | Activator | Information Missing | Humans/Mice | [4] [2] |
| T-lymphocyte activation antigen CD86 | Inducer | Information Missing | Humans | [2] |
A significant recent finding is the identification of Munc13-1 as a high-affinity molecular target. Munc13-1 is a protein essential for priming synaptic vesicles and neuronal transmission, and its activation by this compound provides a strong mechanistic explanation for the compound's observed effects on synaptic growth and memory enhancement [3].
This compound's primary mechanism of action involves its interaction with the C1 regulatory domain of Protein Kinase C (PKC) isoforms [1]. The subsequent signaling events follow a complex, time-dependent pattern.
Diagram of this compound's time-dependent PKC activation and downstream signaling.
This compound shows promise across a surprising range of therapeutic areas, largely driven by its modulation of PKC and other targets.
| Therapeutic Area | Proposed Mechanism / Effect | Key Findings (Preclinical/Clinical) |
|---|---|---|
| Oncology & Immunotherapy |
| • Hematologic Cancers (ALL, CLL, NHL) | • Induces tumor cell differentiation [5] [6]. • Upregulates tumor-associated antigens (e.g., CD22, CD86) [2] [7]. | • Enhanced efficacy of anti-CD22 CAR T-cell therapy [7]. • Phase I/II trials showed limited efficacy as monotherapy but better promise in combinations [6] [8]. | | • Solid Tumors | • Synergizes with cytotoxic agents (e.g., gemcitabine) [8]. | • Phase I trial with gemcitabine showed partial responses in breast/colon cancer and a recommended this compound dose of 35 µg/m² [8]. | | Neurological Disorders | | | | • Alzheimer's Disease | • Activates PKCε, promotes synaptogenesis, increases BDNF, prevents synapse loss [1]. | • Rescues spatial learning and memory deficits in animal models [1]. | | • Fragile X Syndrome | • Modulates synaptic connectivity and plasticity [1]. | • Rescues cognitive function and memory deficits in animal models; increases hippocampal BDNF [1]. | | • Stroke & Traumatic Brain Injury | • Exerts neuroprotective effects [1]. | • Improves functional recovery in animal models of ischemic stroke [1]. | | Other Indications | | | | • HIV/AIDS | • Modulates latent viral reservoirs [7]. | • Under investigation for HIV eradication strategies [7]. |
A key methodology for confirming this compound's activity is visualizing PKC/Munc13 translocation via confocal microscopy [3].
While preclinical data is robust, clinical outcomes have been mixed. Phase II trials of this compound as a single agent for various cancers showed limited efficacy, though with a relatively favorable safety profile [6]. Major challenges include its complex supply, dose-limiting toxicities like myalgia, and biphasic pharmacology [7] [8].
Current research focuses on:
The table below summarizes the origin and key challenges of natural Bryostatin 1 extraction.
| Aspect | Details |
|---|---|
| Producing Organism | Marine bryozoan, Bugula neritina (a colonial invertebrate) [1] [2] [3]. |
| True Biosynthetic Source | A bacterial symbiont, "Candidatus Endobugula sertula", living within the bryozoan [2] [4] [5]. |
| Key Ecological Function | Acts as a potent antifeedant, protecting larvae from fish predation [2]. |
| Concentration & Yield | Found in minute quantities (yield of 10⁻⁵% to 10⁻⁷% of adult colony wet weight); approximately 1 tonne of raw bryozoans is needed to extract 1 gram of this compound [2] [3]. |
Due to the extreme scarcity of natural this compound, significant efforts have been made to develop alternative production methods, summarized in the table below.
| Method | Description | Current Status & Advantages |
|---|---|---|
| Total Synthesis | Complete chemical construction of the this compound molecule in the laboratory [4] [3]. | Several successful syntheses reported; Wender's method is one of the shortest. Allows for production of analogs [4] [3]. |
| Synthesis of Analogues ("Bryologs") | Creation of structurally simpler, more accessible molecules that mimic this compound's biological activity [4] [5] [3]. | An active area of research to develop compounds with improved therapeutic profiles and practical supply for clinical use [4] [5]. |
| Biotechnological Approaches | Attempts to cultivate the bacterial symbiont or express its biosynthetic gene cluster in a surrogate host [2]. | The symbiont has not yet been cultured. The large bryostatin BGC has been identified, but heterologous expression remains a challenge [2] [5]. |
| New Natural Sources | Discovery of Bryostatin analogs in other marine organisms, like the nudibranch Antiopella cristata [6]. | Suggests potential for new sources via dietary sequestration; confirms the potency of bryostatin structures [6]. |
For researchers, the following workflow details the key steps for the bioassay-guided isolation of bryostatins from marine samples, as exemplified by recent research [6].
The primary challenge in the purification process is the exceptionally low natural concentration of bryostatins. Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are critical for identifying and characterizing these complex molecules. Structural determination relies heavily on 2D NMR experiments like HSQC and ROESY to confirm the relative configuration of chiral centers [6].
The extremely low yield from natural extraction means it is not a viable path for new research or drug development. The field has decisively shifted toward synthetic chemistry and the creation of analogues.
Protein kinase C (PKC) represents a critical node in cellular signaling pathways, functioning as a family of serine-threonine kinases that respond to the lipid second messenger sn-1,2-diacylglycerol (DAG) generated during receptor-mediated phosphoinositide breakdown. These enzymes regulate fundamental cellular processes including proliferation, differentiation, apoptosis, and transformation through their phosphorylation of specific protein substrates. The significance of PKC modulation extends to multiple therapeutic areas, with PKC emerging as an attractive target for cancer, diabetic retinopathy, dementia, and other conditions. Two major classes of exogenous PKC modulators that bind to the regulatory C1 domain of PKC have been extensively studied: the tumor-promoting phorbol esters (such as PMA) and the marine-derived macrolides known as bryostatins. Despite binding to similar regions on PKC isozymes, these two classes of compounds produce strikingly different biological responses, with bryostatin 1 uniquely functioning as a functional antagonist of many phorbol ester-mediated effects while displaying its own distinct pattern of biological activity. [1] [2]
This compound, first isolated from the marine bryozoan Bugula neritina by Pettit and colleagues, is a complex macrocyclic lactone that represents one of the most extensively investigated marine natural products in clinical trials. This compound has been studied in numerous Phase I/II oncology clinical trials both as a single agent and in combination with other chemotherapeutic drugs. While demonstrating minimal effect as a single agent against most cancers, this compound has shown promising results in combination therapies and has received orphan drug status from the FDA for esophageal cancer in combination with paclitaxel and separately for fragile X syndrome. Beyond oncology, this compound has generated considerable interest for potential applications in Alzheimer's disease treatment, where it has been shown to enhance memory, correct memory deficits, restore lost synapses, prevent neuronal death, and reduce amyloid plaques and neurofibrillary tangles in animal models. Additionally, preliminary studies indicate this compound may contribute to HIV eradication strategies by activating transcription factors that can rouse latent HIV proviruses from their slumbering state in cellular reservoirs. [3] [4]
The structural complexity of this compound encompasses a 20-membered macrolactone with three tetrahydropyran rings (A, B, and C) forming what is known as the bryopyran core. This macrocyclic framework contains multiple chiral centers and diverse functional groups that contribute to its unique biological profile. A methylene bridge links the A and B rings, while a propenyl chain connects the B and C rings, and an ethylbutanoate lactone substructure completes the macrocycle by joining the C ring back to the A ring. The molecule features geminal dimethyl groups on C18 of the propenyl substructure and on C8 of the pyran ring B, with many bryostatins displaying exocyclic methylenoate groups on both B and C rings. The complete structural elucidation of this compound and related compounds has enabled sophisticated structure-activity relationship studies that seek to identify the specific molecular determinants responsible for its unique biological behavior compared to phorbol esters. [5]
Structural analog studies have been instrumental in pinpointing the specific regions of the this compound molecule responsible for its unique biological properties. Research has demonstrated that the bottom half of the this compound structure (containing the C1 domain-binding elements) is sufficient to confer binding affinity to PKC isozymes, while the top half of the molecule is necessary for its characteristic antagonism of phorbol ester responses. This understanding was significantly advanced through the study of neristatin 1, a natural product that possesses a top half similar to this compound but with a distinct bottom half. Significantly, neristatin 1 exhibits this compound-like biological activity rather than phorbol ester-like effects on U937 promyelocytic leukemia cells, indicating that the top half of the bryostatin structure is largely sufficient for bryostatin-like activity when paired with an appropriate PKC-binding domain. This finding provides critical insight for the design of simplified bryostatin analogs with retained functional antagonism properties. [6]
Table 1: Structural Features of this compound and Their Functional Roles
| Structural Element | Location | Functional Role | Experimental Findings |
|---|---|---|---|
| C7 acetate | A-ring | Initially hypothesized as critical for unique activity | Not the critical determinant; C7 acetate analogues show PMA-like behavior |
| C9 OH and C8 gem-dimethyl | A-ring | Potential key residues for unique biology | Likely responsible for switch between PMA-like and bryo-like activity |
| Top half structure | C1-C13 region | Necessary for phorbol ester antagonism | Confers bryostatin-like biological profile |
| Bottom half structure | C14-C27 region | Sufficient for PKC binding | Provides nanomolar affinity for PKC isozymes |
| Exocyclic methylenoate | B and C rings | Versatile chemical handle for modifications | C7-exomethylene compounds show highest PKC binding affinity |
Structure-activity relationship (SAR) studies have systematically investigated the contribution of specific this compound functional groups to its biological activity. The C7 acetate was initially considered a potential critical determinant of bryostatin's unique activity profile, but synthesis and evaluation of analogue Merle 27 incorporating this feature demonstrated no enhanced binding affinity for PKC relative to previously characterized analogues lacking the C7 acetate. Functional assays revealed that Merle 27 induced biological responses characteristic of those induced by PMA rather than this compound, indicating that the C7 acetate alone cannot explain the differential activity. Instead, research has pointed to the C9 OH and/or C8 gem-dimethyl groups as the critical residues largely responsible for this compound's unique biological profile. Interestingly, on both the bryopyran and B-ring acetal synthetic platforms, exomethylene compounds at C7 demonstrate approximately 2.5-3-fold greater potency in PKC binding compared to compounds incorporating the natural C7 acetate functionality, suggesting subtle structural modifications can significantly impact activity. [7]
The complexity of this compound and the impracticality of obtaining sufficient quantities from natural sources have driven efforts to develop simplified analogs with retained biological activity. The Wender group has pioneered the development of "bryologs" - simplified analogs designed based on understanding of the phorbol ester binding site on PKC. One such simplified analog containing only one pyran ring (analog 27) demonstrated an ability to modulate PKCα activity, though the cyclic framework appears essential for desired potency levels. Another promising analog termed "picolog" (analog 17) has shown potent in vivo efficacy against lymphoma. These medicinal chemistry efforts aim to retain the therapeutically desirable functional antagonism of phorbol ester responses while improving synthetic accessibility and pharmaceutical properties. The continued refinement of structure-activity relationships enables more rational design of bryostatin-inspired therapeutic candidates with optimized activity profiles. [3] [5]
The functional antagonism exhibited by this compound against phorbol ester effects stems from fundamental differences in how these two classes of PKC modulators regulate various PKC isozymes and their subsequent cellular localization. While both this compound and phorbol esters bind to the C1 domains of classical (PKCα, βI, βII, γ) and novel (PKCδ, ε, η, θ) PKC isozymes with nanomolar affinity, they induce distinct patterns of isoform activation and downregulation. Specifically, phorbol esters typically cause initial localization of PKCδ to the plasma membrane followed by partial redistribution to internal membranes, while this compound induces localization of PKCδ directly to internal membranes, bypassing the plasma membrane translocation observed with phorbol esters. This differential subcellular localization has profound implications for downstream signaling, as PKCδ localized to different cellular compartments encounters distinct substrates and produces different biological outcomes. [1] [2]
The temporal dynamics of PKC regulation also differ substantially between this compound and phorbol esters. In many cellular systems, phorbol esters cause progressive downregulation of PKCδ, whereas this compound displays a biphasic dose response curve for PKCδ downregulation, with protection against downregulation observed at higher concentrations. Conversely, for other isoforms such as PKCα and PKCβ, this compound often causes more rapid downregulation than does PMA. Additionally, the phosphorylation patterns induced by these activators differ significantly - PMA induces robust phosphorylation of PKCδ at tyrosine 311 (Y311), while this compound induces markedly less phosphorylation at this residue. These differential effects on isoform-specific localization, downregulation kinetics, and phosphorylation patterns collectively contribute to the distinct biological outcomes produced by this compound compared to phorbol esters. [1] [2]
The divergent signaling initiated by this compound versus phorbol esters manifests particularly in apoptotic pathways and inflammatory responses. In LNCaP prostate cancer cells, phorbol esters such as PMA induce apoptosis through PKCδ activation, which triggers an autocrine loop involving secretion of death factors, primarily tumor necrosis factor-α (TNFα). This PKCδ-mediated TNFα release initiates apoptotic signaling cascades that ultimately lead to programmed cell death. In striking contrast, this compound fails to induce apoptosis in LNCaP cells because it does not translocate PKCδ to the plasma membrane or promote TNFα release. Moreover, this compound functionally antagonizes peripheral PKCδ translocation and TNFα release induced by phorbol ester stimulation, thereby blocking PMA-induced apoptosis. This fundamental difference in the ability to initiate specific PKCδ-dependent signaling events at the plasma membrane represents a key mechanism underlying the functional antagonism between these two classes of PKC modulators. [2]
The duration of signaling responses represents another critical differentiator between this compound and phorbol esters. In many cellular systems, this compound induces more transient responses compared to the sustained signaling typically induced by phorbol esters. For example, in mouse epidermal cells, phorbol ester caused long-lasting inhibition of cell-cell communication, while inhibition by this compound was largely lost within 3 hours. Similarly, inhibition of epidermal growth factor binding by this compound in these cells was transient (lost by 4 hours), whereas phorbol ester produced long-lasting inhibition. This abbreviated response pattern cannot be attributed to this compound instability, as co-treatment with this compound and phorplatin ester produces responses similar to this compound alone. The transient nature of this compound-induced signaling may contribute to its inability to sustain certain biological responses such as proliferation inhibition and apoptotic induction that require prolonged signaling activation. [1]
Table 2: Comparative Mechanisms of this compound vs. Phorbol Esters
| Parameter | This compound | Phorbol Esters (PMA) | Biological Significance |
|---|---|---|---|
| PKCδ localization | Direct to internal membranes | Initial plasma membrane then internal membranes | Different substrate access |
| PKCδ downregulation | Biphasic dose response; protection at high concentrations | Progressive downregulation | Differential sustained signaling |
| PKCα/β downregulation | Faster than PMA | Slower downregulation | Altered signaling duration |
| PKCδ Y311 phosphorylation | Minimal induction | Robust phosphorylation | Differential kinase activity |
| TNFα secretion in LNCaP | No induction | Strong induction | Differential apoptosis |
| Response duration | Transient (hours) | Sustained | Different biological outcomes |
| Transcriptional modulation | Shorter duration | Longer duration | Different gene expression programs |
Several well-characterized cell models have been instrumental in elucidating the functional antagonism between this compound and phorbol esters. The U937 human myeloid leukemia cell line represents one of the most extensively utilized models, in which PMA inhibits proliferation and induces cellular attachment, while this compound fails to elicit these responses and instead blocks the effects of PMA when both agents are co-administered. This system has proven invaluable for structure-activity relationship studies, as synthetic bryostatin analogs can be classified as "bryostatin-like" or "PMA-like" based on their effects on U937 cell proliferation and attachment. A second critical model is the LNCaP human prostate cancer cell line, where PMA inhibits cell growth through induction of apoptosis, largely mediated via PKCδ activation and TNFα secretion. In this system, this compound again fails to induce growth inhibition or apoptosis and antagonizes these PMA-induced responses. Interestingly, some bryostatin analogs such as Merle 23 display cell-type-specific behavior, acting in a PMA-like manner in U937 cells while exhibiting bryostatin-like activity in LNCaP cells, highlighting the complexity of these signaling responses. [7] [1] [2]
The HL-60 human promyelocytic leukemia cell line has also contributed significantly to understanding this compound mechanisms. In this model, this compound induces monocytic differentiation characterized by adherence, growth inhibition, appearance of monocyte cell surface antigens, and alpha-naphthyl acetate esterase staining. At a concentration of 10 nM, this compound downregulates c-myc expression while inducing c-fos, c-fms, and tumor necrosis factor transcripts - changes similar to those associated with phorbol ester-induced monocytic differentiation. However, at higher concentrations (100 nM), this compound demonstrates reduced effects on growth inhibition and gene expression changes while simultaneously antagonizing phorbol ester-induced cytostatic effects and adherence. This concentration-dependent activity reveals the complex pharmacology of this compound and highlights the importance of dose considerations in both experimental and therapeutic contexts. [8]
Comprehensive transcriptional analyses have provided additional insights into the differential effects of this compound and phorbol esters. Examination of gene expression patterns in both U937 and LNCaP cell lines using qPCR revealed that the predominant difference between this compound and PMA lies in the duration of transcriptional modulation rather than the specific genes affected. Both compounds regulated a similar set of PKC-responsive genes, but this compound induced notably shorter-lasting transcriptional changes compared to the sustained modulation produced by PMA. This abbreviated transcriptional response was not attributable to this compound instability, since this compound effectively suppressed the phorbol ester response when co-administered. For a series of bryostatin analogs spanning the spectrum from this compound-like to phorbol ester-like activity in U937 cells, the duration of transcriptional response correlated with the pattern of biological activity, suggesting that transcriptional response kinetics may provide a robust platform for structure-activity analysis. [1]
Quantitative binding assays form the foundation for evaluating the interaction between bryostatin analogs and PKC isozymes. The standard approach involves competitive binding assays using [³H]phorbol 12,13-dibutyrate (PDBu) as the radioactive ligand. Briefly, PKC (typically purified from rat brain or recombinant sources) is incubated with [³H]PDBu in the presence of varying concentrations of this compound or its analogs. The incubation buffer usually contains 20 mM Tris-HCl (pH 7.4), 1 mg/mL bovine serum albumin, 0.5 mM CaCl~2~, 50 μg/mL phosphatidylserine, and 3 mM MgCl~2~. After incubation at 30°C for 10-15 minutes, bound and free ligand are separated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Nonspecific binding is determined in the presence of excess unlabeled PDBu (typically 10-20 μM). The binding affinity (K~i~) is then calculated using the Cheng-Prusoff equation: K~i~ = IC~50~/(1 + [L]/K~d~), where IC~50~ is the concentration of competitor that inhibits specific binding by 50%, [L] is the concentration of [³H]PDBu, and K~d~ is the dissociation constant of [³H]PDBu. This method has revealed that this compound typically exhibits K~i~ values in the range of 1.3-188 nM for various PKC isozymes, with particularly high affinity for PKCα. [7] [3]
Cellular response evaluation employs multiple complementary assays to characterize the functional effects of this compound and its analogs. In U937 cells, the key endpoints include proliferation inhibition and cellular attachment. For proliferation assays, cells are typically seeded at 1-2 × 10^5^ cells/mL and treated with various concentrations of test compounds for 48-72 hours. Cell proliferation is then quantified using methods such as [³H]thymidine incorporation, MTT assay, or direct cell counting. For attachment assays, cells are treated with compounds for 24-48 hours, after which attached and floating cells are separately collected and counted. The percentage of attached cells provides a measure of differentiation induction. In LNCaP cells, the primary endpoints are growth inhibition and apoptosis induction. Apoptosis is typically assessed by morphological examination (DAPI staining for nuclear condensation and fragmentation), Annexin V/propidium iodide staining followed by flow cytometry, or caspase activation assays. These cellular response profiles allow classification of analogs as "bryostatin-like" (failing to inhibit proliferation/induce attachment in U937 cells and failing to induce apoptosis in LNCaP cells while antagonizing PMA effects) or "PMA-like" (producing these responses directly). [7] [1] [2]
Subcellular localization studies provide critical insights into the differential mechanisms of this compound and phorbol esters. The most common approach involves immunofluorescence microscopy using PKC isoform-specific antibodies and GFP-tagged PKC constructs. For these experiments, cells are grown on glass coverslips, treated with compounds for various times (typically 5-60 minutes), then fixed with paraformaldehyde, permeabilized with Triton X-100, and incubated with primary antibodies against specific PKC isozymes. After washing, cells are incubated with fluorescently-labeled secondary antibodies and examined by confocal microscopy. Alternatively, live-cell imaging can be performed using GFP-tagged PKC constructs to track real-time translocation dynamics. These approaches have revealed that this compound and PMA produce distinct patterns of PKCδ localization - with PMA causing initial plasma membrane translocation followed by internal membrane distribution, while this compound induces direct localization to internal membranes without the plasma membrane phase. [2]
Transcriptional response analysis typically employs quantitative PCR (qPCR) to measure mRNA levels of PKC-responsive genes. The standard protocol involves treating cells with compounds for various times (e.g., 1, 3, 6, 12, 24 hours), followed by RNA extraction using TRIzol or similar reagents. cDNA is synthesized using reverse transcriptase with oligo(dT) and/or random primers. qPCR is then performed using gene-specific primers and SYBR Green or TaqMan chemistry. Commonly analyzed genes include those known to be regulated by PKC activators, such as TNFα, interleukin-1β, matrix metalloproteinase-9, and various early response genes. The cycling conditions typically involve an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute, with data collection during the annealing/extension step. Melt curve analysis confirms amplification specificity. Data analysis uses the comparative C~T~ method (2^-ΔΔC~T~) with normalization to housekeeping genes such as GAPDH or β-actin. These studies have demonstrated that while this compound and PMA regulate a similar set of genes, this compound induces notably shorter-duration transcriptional changes. [1]
Oncology applications of this compound have been extensively investigated in clinical trials, with more than three dozen trials conducted for various cancer types. The compound has been evaluated as both a single agent and in combination therapies against hematological malignancies and solid tumors including melanoma, non-Hodgkin's lymphoma, chronic lymphocytic leukemia, renal cell carcinoma, colorectal cancer, and esophageal cancer. As a single agent, this compound has demonstrated minimal antitumor activity in most Phase II studies. However, in combination with other chemotherapeutic agents, particularly paclitaxel, this compound has shown more promising results. The basis for combination therapy lies in this compound's ability to modulate PKC-mediated drug resistance pathways and enhance the cytotoxicity of other agents. For example, in human myeloid leukemia cells, this compound enhances apoptosis induced by paclitaxel and other chemotherapeutic drugs. This synergistic interaction has led the FDA to grant orphan drug status to this compound in combination with paclitaxel for the treatment of esophageal cancer, highlighting its potential in specific therapeutic contexts. [3] [4] [5]
The unique biological properties of this compound, particularly its functional antagonism of phorbol ester responses, provide a mechanistic rationale for its application in cancer therapy. Unlike tumor-promoting phorbol esters, this compound itself shows little promoting activity and actually inhibits the tumor-promoting activity of phorbol esters. This antitumor promotional activity, combined with its ability to induce differentiation in certain leukemia cell lines and enhance the efficacy of conventional chemotherapeutic agents, positions this compound as a potential differentiation therapy agent and chemosensitizer. Current challenges in oncology applications include identifying the specific cancer subtypes most likely to respond to this compound therapy, optimizing dosing schedules to maximize synergistic interactions while minimizing toxicity, and developing predictive biomarkers for patient selection. The ongoing development of simplified bryostatin analogs with improved therapeutic indices may address some of these challenges and expand the clinical utility of this unique class of PKC modulators. [4] [5]
Neurological applications of this compound represent a particularly promising area of therapeutic development. Research has revealed that PKC activation plays a critical role in synaptic formation and function, with PKC activators inducing the formation of new synapses and regulating molecular pathways involved in memory storage. Preclinical studies in animal models of Alzheimer's disease have demonstrated that this compound enhances memory, corrects memory deficits, restores lost synapses, prevents neuronal death, and reduces amyloid plaques and neurofibrillary tangles - addressing multiple hallmark pathologies of Alzheimer's disease. These promising preclinical findings have supported advancement to clinical trials, with this compound receiving approval for Phase II clinical studies in Alzheimer's disease patients. Beyond Alzheimer's disease, animal studies suggest this compound may also help restore memory after strokes and traumatic brain injuries, potentially through similar mechanisms of synaptic repair and neuronal protection. [4]
HIV eradication represents another innovative therapeutic application for this compound. In patients with HIV, latent reservoirs of the virus persist despite antiretroviral therapy, preventing complete eradication. This compound shows potential for activating these latent HIV reservoirs through its ability to activate transcription factors that stimulate HIV provirus expression. By "rousing" latent HIV from its slumbering state in combination with antiretroviral therapy, this compound could potentially contribute to eradication strategies. Additionally, this compound has received orphan drug designation for fragile X syndrome, further expanding its potential therapeutic repertoire. The diverse clinical applications of this compound underscore the broad pharmacological potential of PKC modulation and highlight how understanding the fundamental mechanisms of functional antagonism between this compound and phorbol esters can inform therapeutic development across multiple disease areas. [3] [4]
Diagram 1: Differential signaling pathways of this compound versus PMA illustrating mechanisms of functional antagonism
Diagram 2: Structural determinants of this compound activity and functional domains
The functional antagonism of phorbol ester effects by this compound represents a fascinating example of how structurally distinct compounds binding to similar domains on the same target proteins can produce dramatically different biological outcomes. Through differential effects on PKC isoform localization, downregulation kinetics, and signaling duration, this compound achieves its unique biological profile that includes antagonism of many phorbol ester responses. The continuing elucidation of structure-activity relationships has identified key structural determinants of this functional antagonism, particularly in the top half of the molecule encompassing the C8 and C9 positions, while the bottom half remains primarily responsible for high-affinity PKC binding. These insights have enabled the design of simplified analogs that retain the desirable therapeutic properties while improving synthetic accessibility.
| PKC Isoform | Class | Interaction with this compound | Reported Affinity (Kd in nM) | Key Functional Consequences & Therapeutic Context |
|---|---|---|---|---|
| PKCα | Classical | Activation [1] | 1.35 nM [2] | Facilitates hippocampal long-term potentiation (LTP) and synaptic plasticity; implicated in learning and memory rescue [1] [2]. |
| PKCε | Novel | Activation [1] | 0.24 nM [2] | Promotes synaptic plasticity, neuroprotection, and improves survival in a model of hemorrhagic shock [1] [3]. |
| PKCδ | Novel | Activation | 0.26 nM [2] | Activated in neuronal cells; however, its activation was not involved in the facilitative effects on LTP in the hippocampus [1] [2]. |
| PKCη | Novel | Implicated in Signaling | Information Missing | Its inhibition reversed the effects of this compound on chemokine expression in lung cells, indicating a functional role in a PKC signaling network [4]. |
| PKCβ2 | Classical | Information Missing | 0.42 nM [2] | Listed in affinity studies, but specific functional data in the provided results is limited. |
The identification of this compound's targets relies on well-established experimental methodologies. The diagram below outlines a common workflow for validating the role of a specific PKC isoform in a this compound-induced effect.
Experimental workflow for PKC isoform validation.
The persistent latent HIV reservoir remains the principal barrier to achieving a cure for HIV/AIDS. Despite the remarkable success of antiretroviral therapy (ART) in suppressing viral replication to undetectable levels, treatment interruption inevitably leads to viral rebound from these stable reservoirs. This scientific challenge has motivated the development of the "shock and kill" strategy, where latency-reversing agents (LRAs) are employed to reactivate latent proviruses, rendering infected cells vulnerable to immune clearance or viral cytopathic effects. The synergistic combination of Bryostatin-1 (a protein kinase C agonist) and JQ1 (a bromodomain and extraterminal domain inhibitor) represents a promising approach to overcoming the complex molecular barriers that maintain HIV latency. This protocol article provides detailed methodologies for implementing this combination strategy in both in vitro and ex vivo models of HIV latency, supported by comprehensive data analysis and safety considerations.
The biological complexity of HIV latency stems from multiple molecular mechanisms that maintain transcriptional silencing of integrated proviruses. These include: limiting concentrations of essential transcription factors like NF-κB and P-TEFb; epigenetic modifications such as histone deacetylation and methylation that create repressive chromatin environments; sequestration of P-TEFb within the inactive 7SK small nuclear ribonucleoprotein complex; and insufficient Tat protein, which is crucial for efficient transcriptional elongation [1]. This multifaceted nature of latency necessitates combination approaches that target complementary pathways to achieve effective viral reactivation. The Bryostatin-1 and JQ1 combination specifically addresses two critical barriers: Bryostatin-1 activates NF-κB signaling and enhances P-TEFb availability, while JQ1 promotes the release of P-TEFb from its inhibitory complex and may facilitate Tat recruitment [2] [3].
Bryostatin-1 Mechanism: As a potent protein kinase C (PKC) agonist, Bryostatin-1 activates the NF-κB signaling pathway, leading to nuclear translocation of this critical HIV transcription factor. Additionally, it enhances the availability and activity of P-TEFb through post-translational modifications of its subunits and the regulatory protein HEXIM1. Bryostatin-1 also demonstrates an important secondary benefit by downregulating HIV coreceptors CD4, CXCR4, and CCR5 on host cells, thereby potentially limiting de novo infection during reactivation protocols [2]. The drug has been evaluated in over 20 clinical trials for cancer and Alzheimer's disease, providing valuable safety and pharmacokinetic data for HIV cure applications [4].
JQ1 Mechanism: This bromodomain and extraterminal (BET) inhibitor functions by disrupting the interaction between BET proteins (particularly BRD4) and acetylated histones. In the context of HIV latency, this action has two significant consequences: it releases P-TEFb from its sequestration by the 7SK snRNP complex, and it may reduce competitive inhibition of Tat-dependent P-TEFb recruitment since BRD4 and Tat compete for binding to P-TEFb [2] [3]. The resulting increase in active P-TEFb complexes enhances the transcriptional elongation capacity of RNA polymerase II, bypassing a critical bottleneck in HIV gene expression.
The remarkable synergy observed between Bryostatin-1 and JQ1 stems from their complementary mechanisms targeting sequential steps in HIV transcriptional reactivation. While Bryostatin-1 primarily enhances transcriptional initiation through NF-κB activation and increases overall P-TEFb availability, JQ1 primarily facilitates transcriptional elongation by liberating P-TEFb from inhibitory complexes. The combined treatment results in potentiated activation of both P-TEFb and NF-κB beyond what can be achieved with individual treatments, creating a permissive environment for efficient viral transcription even in the absence of robust Tat functionality [2]. This synergy is particularly important given the heterogeneous nature of the latent reservoir, where different proviruses may be restricted at different stages of the transcription cycle.
Table 1: Key Characteristics of Bryostatin-1 and JQ1
| Parameter | Bryostatin-1 | JQ1 |
|---|---|---|
| Primary Target | Protein Kinase C | BET Bromodomains |
| Key Pathway Effects | Activates NF-κB, increases P-TEFb availability | Releases P-TEFb from 7SK snRNP complex |
| Secondary Effects | Downregulates HIV coreceptors CD4, CXCR4, CCR5 | Competes with BRD4 for P-TEFb binding |
| Experimental Concentration Range | 1-10 nM | 0.1-1 µM |
| Treatment Duration | 24 hours | 24 hours |
| Clinical Experience | >20 trials in cancer/Alzheimer's | Preclinical models |
This protocol utilizes established HIV-1 post-integration latency model cell lines of both T-lymphoid (e.g., J-Lat) and myeloid lineages. Cells should be maintained in appropriate complete media (RPMI 1640 for lymphoid cells, DMEM for myeloid cells) supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator. Prior to latency reversal experiments, ensure cells are in logarithmic growth phase with viability exceeding 95% as determined by trypan blue exclusion [2].
Following the 24-hour treatment period, assess HIV reactivation using multiple methods:
This protocol requires resting CD4+ T-cells isolated from cART-treated HIV+ aviremic patients. Obtain peripheral blood mononuclear cells (PBMCs) by Ficoll density gradient centrifugation from freshly collected blood samples. Isolate resting CD4+ T-cells using negative selection magnetic bead kits to avoid cellular activation. Alternatively, use CD8+-depleted PBMCs for a more heterogeneous population. Confirm cell viability and count before proceeding [2] [4].
Seed primary cells in 96-well U-bottom plates at 1×10⁶ cells/mL in X-VIVO 20 serum-free medium. Add Bryostatin-1 (1-10 nM) and JQ1 (0.1-1 µM) in combination, along with appropriate controls. Incubate for 24 hours at 37°C, 5% CO₂. Following treatment, monitor for infectious virus production using viral outgrowth assays co-cultured with feeder cells (e.g., CD8-depleted PBMCs from healthy donors). Measure p24 production in supernatants over 14-21 days to quantify reservoir reduction [2].
The following diagram illustrates the molecular mechanisms of the Bryostatin-1 and JQ1 combination in reactivating latent HIV:
Diagram 1: Molecular mechanisms of Bryostatin-1 and JQ1 in reactivating latent HIV. The diagram illustrates how the combination targets multiple barriers to HIV transcription simultaneously.
The synergistic effect of Bryostatin-1 and JQ1 combination has been rigorously quantified across multiple experimental models. In in vitro studies using T-lymphoid latency models, the combination resulted in 2- to 5-fold higher viral reactivation compared to individual treatments, as measured by GFP-positive cell percentages in reporter systems. More importantly, in ex vivo cultures of resting CD4+ T-cells from cART-treated HIV+ aviremic patients, the combinations of Bryostatin-1+JQ1 and Ingenol-B+JQ1 released infectious viruses at levels similar to positive control stimulations (anti-CD3+anti-CD28 antibodies) [2]. The potent effects of these combinations were detectable as early as 24 hours post-stimulation, suggesting rapid onset of action, which could be beneficial in reducing potential side effects associated with prolonged LRA exposure.
The synergistic interaction between these agents has been demonstrated at multiple levels of viral gene expression. Combination treatment led to significantly higher levels of HIV mRNA transcripts (both unspliced and multiply spliced) compared to individual treatments, indicating enhanced transcriptional activity. Furthermore, viral protein production (p24) showed corresponding increases, confirming that the transcriptional enhancement translates to functional viral protein synthesis. This multi-level enhancement is crucial for effective "shock and kill" strategies, as both viral antigen presentation and virion production contribute to immune recognition and elimination of reactivated cells [2] [4].
Table 2: Experimental Results of Bryostatin-1 and JQ1 Combination
| Experimental Model | Bryostatin-1 Alone | JQ1 Alone | Combination | Positive Control |
|---|---|---|---|---|
| T-cell line (GFP+ %) | 15-25% | 10-20% | 45-65% | 50-70%* |
| Myeloid line (p24 increase) | 3-5 fold | 2-4 fold | 8-15 fold | 10-20 fold* |
| CD8+ depleted PBMCs | 20-30% reactivated | 15-25% reactivated | ~60% reactivated | ~60% reactivated |
| Resting CD4+ T-cells* | 25-35% cultures positive | 20-30% cultures positive | 85-95% cultures positive | 90-100% cultures positive |
| Time to detection | 48-72 hours | 48-72 hours | 24 hours | 24-48 hours |
Positive control: anti-CD3+anti-CD28 antibodies; Positive control: PMA/ionomycin; *Measurement: infectious virus release
The enhanced viral reactivation observed with the Bryostatin-1 and JQ1 combination correlates with mechanistic data showing higher activation of both P-TEFb and NF-κB compared to individual treatments. Western blot analyses demonstrate increased phosphorylation of CDK9 (the catalytic subunit of P-TEFb) and enhanced nuclear translocation of NF-κB p65 in combination-treated cells compared to single-agent treatments. Additionally, co-immunoprecipitation experiments show reduced association of P-TEFb with the inhibitory 7SK snRNP complex in combination-treated cells, confirming the mechanistic synergy between these agents [2].
The functional consequences of these molecular changes include increased RNA polymerase II phosphorylation at serine 2 (a direct target of P-TEFb) and enhanced recruitment of transcription machinery to the HIV LTR. Chromatin immunoprecipitation experiments demonstrate reduced repressive histone marks (H3K9me3, H3K27me3) and increased permissive marks (H3K9ac, H3K27ac) at the HIV promoter region following combination treatment. These epigenetic changes create a more favorable environment for HIV transcription and contribute to the sustained reactivation observed with this combination approach [1] [2].
A critical safety consideration for any LRA intended for human use is its potential impact on the central nervous system (CNS). Research has revealed contrasting effects of Bryostatin-1 and JQ1 on astrocyte-mediated neuroinflammation. Bryostatin-1 treatment induces secretion of proinflammatory mediators including CCL2, IL-8, IL-6, and GM-CSF from human astrocytes, increases expression of complement component C3 (a marker of astrogliosis), and perturbs glutamate homeostasis [5]. These changes could potentially contribute to neuroinflammatory syndromes and neuronal damage with chronic administration. Importantly, JQ1 demonstrates an opposing effect, repressing production of these same inflammatory factors. This suggests that in the CNS, the combination might mitigate some of Bryostatin-1's proinflammatory effects, though this interaction requires further investigation in integrated model systems [5].
Bryostatin-1 Safety: Based on clinical trials in cancer and Alzheimer's disease, Bryostatin-1 has demonstrated acceptable toxicity profiles at doses that achieve plasma concentrations within the effective range for HIV reactivation. The most common adverse effects include myalgia, fatigue, and gastrointestinal disturbances, which are generally manageable and reversible. Importantly, the concentrations used in HIV latency reversal protocols (1-10 nM) are typically below the maximum tolerated doses established in these clinical trials [2] [4].
JQ1 Safety: While clinical experience with JQ1 in humans is more limited than with Bryostatin-1, related BET inhibitors have entered cancer clinical trials with generally manageable toxicity profiles. Preclinical studies suggest that the concentrations required for HIV reactivation (0.1-1 µM) are achievable with acceptable toxicity, though thrombocytopenia has been observed with some BET inhibitors at higher doses [2].
The following diagram illustrates the experimental workflow for evaluating the Bryostatin-1 and JQ1 combination:
Diagram 2: Experimental workflow for evaluating Bryostatin-1 and JQ1 combination in HIV latency reversal. The comprehensive protocol spans model preparation through efficacy and safety assessments.
The Bryostatin-1 and JQ1 combination protocol has several important research applications:
The Bryostatin-1 and JQ1 combination represents a promising advancement in HIV latency reversal research, demonstrating potent and synergistic reactivation of viral transcription through complementary mechanisms. The detailed protocols provided herein enable researchers to implement this approach across various experimental models, from cell lines to primary patient cells. Importantly, the rapid onset of action (within 24 hours) and effectiveness at clinically achievable concentrations enhance its translational potential. However, careful attention to potential CNS effects and other safety considerations is warranted in clinical development. This combination approach aligns with the current research priority of targeting multiple mechanisms of latency simultaneously to achieve meaningful reductions in the persistent HIV reservoir [6].
Bryostatin-1 is a macrocyclic lactone originally isolated from the marine bryozoan Bugula neritina that has emerged as a promising therapeutic candidate for neurological disorders characterized by synaptic dysfunction and loss. As a potent protein kinase C (PKC) modulator, Bryostatin-1 has demonstrated significant neuroprotective effects across multiple preclinical models of Alzheimer's disease, fragile X syndrome, stroke, and traumatic brain injury [1]. The compound's ability to promote synaptogenesis, enhance cognitive function, and rescue memory deficits positions it as a compelling investigational compound for addressing the synaptic pathology that underlies many neurodegenerative and neurodevelopmental conditions.
The development of robust in vitro models for quantifying synaptic changes has become increasingly important for both basic research and drug discovery applications. These models enable researchers to investigate molecular mechanisms underlying synaptic damage and repair, perform high-throughput compound screening, and evaluate potential therapeutic candidates like Bryostatin-1 under controlled conditions [2]. This document provides detailed application notes and standardized protocols for implementing Bryostatin-1 in vitro models specifically designed for synaptic restoration studies, complete with methodological considerations, quantitative analysis approaches, and technical troubleshooting guidance tailored for research scientists and drug development professionals.
Bryostatin-1 exerts its primary biological effects through high-affinity binding to protein kinase C (PKC) isoforms, particularly targeting the regulatory C1 domains. The compound demonstrates nanomolar binding affinities for various PKC isoforms: PKCα (1.35 nM), PKCβ2 (0.42 nM), PKCδ (0.26 nM), and PKCε (0.24 nM), with notable preference for PKCε and PKCδ isoforms [1]. This binding initiates a complex temporal sequence of PKC activation, translocation, and eventual downregulation, characterized by three distinct phases: initial activation (<40 minutes), downregulation (several hours), and de novo synthesis (>2 days) [1].
Unlike tumor-promoting phorbol esters, Bryostatin-1 activates PKC without significant carcinogenicity, making it suitable for therapeutic development [3]. The activation of PKC signaling by Bryostatin-1 triggers downstream pathways critical for synaptic plasticity, including brain-derived neurotrophic factor (BDNF) upregulation, enhanced long-term potentiation (LTP), and structural modifications to dendritic spines and synapses [1]. In cortical neurons, Bryostatin-1 promotes synaptogenesis while paradoxically decreasing dendritic spine density, suggesting a potential mechanism for improving signal-to-noise ratio by eliminating immature spines while strengthening mature synaptic connections [3].
The following diagram illustrates the key molecular pathways through which Bryostatin-1 modulates synaptic function and structure:
Figure 1: Bryostatin-1 activates PKC signaling to enhance synaptic function. The marine-derived compound binds specifically to PKCε and PKCδ isoforms, triggering downstream pathways that increase BDNF expression and enhance PSD-95 membrane localization, ultimately leading to improved synaptogenesis, spine maturation, and long-term potentiation.
The selection of an appropriate in vitro model system represents a critical decision point in designing Bryostatin-1 synaptic restoration studies. Currently, two primary neuronal culture systems predominate in synaptic research: primary rodent neurons and human stem cell-derived neurons. Each model offers distinct advantages and limitations that must be considered relative to specific research objectives.
Primary rodent cortical or hippocampal neurons provide a well-established, highly characterized system with robust synaptic development and functional network activity within 14-21 days in vitro (DIV) [2]. These cultures exhibit spontaneous synaptic activity, develop extensive neurite arborization, and form complex networks that respond predictably to pharmacological modulation. However, species-specific differences in neuronal physiology, gene expression profiles, and synaptic properties may limit translational relevance [4]. In contrast, human induced pluripotent stem cell (iPSC)-derived neurons offer the advantage of human-specific synaptic biology and the potential for patient-specific disease modeling, though they often display greater variability and may require extended maturation periods (30-90 days) to develop robust synaptic networks [4].
For drug discovery applications, several high-throughput compatible models have been developed that enable quantitative assessment of synaptic parameters. The electrical field stimulation (EFS) model combines controlled neuronal activation with calcium-sensitive dye readouts to evaluate synaptic transmission in cultured neuronal networks [2]. This approach utilizes the FLIPR Tetra system to measure calcium flux responses following electrical stimulation, allowing pharmacological assessment of compounds on synaptic function. Alternatively, high-content imaging platforms using automated immunocytochemistry and quantitative analysis of pre- and postsynaptic markers enable direct visualization and quantification of synaptic density and morphology [3] [4]. These platforms can be scaled for screening hundreds of compounds while providing multiparametric readouts including synapse density, neurite outgrowth, and cell viability.
Table 1: Comparison of In Vitro Models for Bryostatin-1 Synaptic Studies
| Model System | Key Features | Optimal Applications | Limitations |
|---|
| Primary Rodent Cortical Neurons | • Established protocol • Robust synaptic development in 14-21 DIV • Spontaneous network activity • Compatible with electrophysiology | • Mechanism of action studies • PKC signaling pathway analysis • Initial compound screening | • Species differences from human • Limited genetic manipulation • Donor variability | | Human iPSC-Derived Neurons | • Human-specific biology • Patient-specific disease modeling • Genetic engineering capability • Co-culture with human astrocytes | • Translational studies • Disease-specific mechanisms • Personalized medicine approaches | • Extended maturation time (30-90 days) • Higher cost • Batch-to-batch variability | | High-Content Synaptic Imaging | • Automated quantification • Multiparametric readouts • Medium-to-high throughput • Subcellular resolution | • Compound screening • Synapse density quantification • Morphological analysis | • Fixed endpoint measurements • Antibody quality dependence • Limited functional information | | Electrical Field Stimulation (EFS) | • Functional synaptic assessment • Live-cell measurements • Pharmacological validation • Network-level analysis | • Functional screening • Synaptic transmission studies • Mechanism of action validation | • Specialized equipment requirements • Lower spatial resolution • Indirect measurement of synapses |
Plate primary cortical neurons at a density of 50,000-75,000 cells per well in 96-well plates. Maintain cultures in Neurobasal complete medium at 37°C, 5% CO₂.
Perform medium exchange every 3-4 days until maturation (DIV 14-21 for rodent neurons; DIV 30-60 for human neurons).
Prepare Bryostatin-1 treatment solutions in pre-warmed culture medium immediately before use. Final DMSO concentration should not exceed 0.1%. Include vehicle control (0.1% DMSO) and positive control (10 µM ketamine) conditions.
Treat cultures with Bryostatin-1 across a concentration range (0.1-100 nM) for 6 hours to assess synaptogenic effects. For time-course studies, evaluate treatments from 15 minutes to 24 hours [3].
Fix neurons with 4% PFA for 15 minutes at room temperature.
Permeabilize and block with 0.1% Triton X-100 and 5% BSA for 1 hour.
Incubate with primary antibodies (anti-PSD-95 and anti-VGLUT1, 1:1000 dilution) overnight at 4°C.
Apply secondary antibodies (1:2000 dilution) for 1 hour at room temperature protected from light.
Acquire images using a high-content imager or confocal microscope with a 40× or 60× objective. Capture at least 10 non-overlapping fields per well.
Quantify synapse density using automated image analysis software (e.g., CellProfiler, ImageJ). Define synapses as overlapping puncta of pre- and postsynaptic markers with colocalization events restricted to <1.5 μm diameter to exclude non-specific aggregation [3].
The following diagram outlines the complete experimental workflow for assessing Bryostatin-1-induced synaptogenesis:
Figure 2: Experimental workflow for Bryostatin-1 synaptogenesis studies. The protocol involves culturing primary neurons, treating with Bryostatin-1 across a concentration range, followed by immunostaining, high-content imaging, and automated quantification. Essential controls include vehicle, PKC inhibitors to confirm mechanism, and positive controls such as ketamine.
Synapse quantification represents the primary endpoint in Bryostatin-1 synaptogenesis studies. Analysis should focus on multiple complementary parameters to comprehensively characterize synaptic effects:
Table 2: Bryostatin-1 Effects on Synaptic Parameters in Cortical Neurons
| Parameter | Bryostatin-1 Effect | Concentration Range | Time Course | PKC-Dependence |
|---|---|---|---|---|
| Synapse Density | Increase up to 150-200% of control | 1-10 nM | Maximal at 6 hours | Yes (blocked by Gö 6983) |
| PSD-95 Density | Moderate increase | 1-10 nM | Maximal at 6 hours | Yes |
| VGLUT1 Density | Minimal change | 1-100 nM | No significant effect | Not determined |
| Dendritic Spine Density | Decrease (~70% of control) | 10-100 nM | 24 hours | Yes |
| Mushroom Spines | Increased proportion | 1-10 nM | 6-24 hours | Yes |
| BDNF Expression | Significant increase | 0.1-1 nM | 1-3 hours | Yes |
The characteristic biphasic concentration response of Bryostatin-1 represents a critical consideration in data interpretation. At lower concentrations (0.1-10 nM), Bryostatin-1 typically promotes PKC activation and synaptogenesis, while higher concentrations (>10 nM) or prolonged exposure (>24 hours) often lead to PKC downregulation and reduced synaptic effects [3]. This biphasic profile necessitates inclusion of a broad concentration range in experimental designs.
The paradoxical finding that Bryostatin-1 increases synapse density while decreasing dendritic spine density in cortical neurons may reflect a mechanism for enhancing neural circuit efficiency by eliminating immature spines while strengthening mature synaptic connections [3]. This pattern differs from the effects of other psychoplastogens like ketamine, which typically increase both spine and synapse density, suggesting a unique mechanism of action for Bryostatin-1.
PKC dependency should be confirmed through pharmacological inhibition using compounds such as Gö 6983 (10 µM) or through genetic approaches. The use of inactive structural analogs of Bryostatin-1 (e.g., IBA-2) provides additional specificity controls to distinguish PKC-mediated effects from off-target activities [3].
Successful implementation of Bryostatin-1 synaptic studies requires careful attention to several critical optimization parameters:
These application notes and protocols provide a standardized framework for implementing Bryostatin-1 in vitro models in synaptic restoration research. The comprehensive methodology enables robust quantification of Bryostatin-1 effects on synaptogenesis through PKC-dependent mechanisms, supporting both basic research and drug discovery applications. The integration of high-content imaging with appropriate controls and validation approaches ensures reliable detection of Bryostatin-1-mediated synaptic enhancement while controlling for potential confounding factors.
The consistent observation that Bryostatin-1 promotes synaptogenesis while reducing immature dendritic spines suggests a unique mechanism for enhancing neural circuit efficiency, potentially contributing to its documented benefits in models of neurodegenerative and neurodevelopmental disorders [1] [3]. These standardized protocols provide a foundation for further investigation of Bryostatin-1 and related compounds as potential therapeutic agents for conditions characterized by synaptic dysfunction and loss.
The table below summarizes the clinical application of Bryostatin 1 in cancer therapy based on recent clinical evaluations.
| Cancer Type | Therapy Combination | Key Findings | Clinical Trial Phase |
|---|---|---|---|
| Chronic Lymphocytic Leukemia (CLL) & Indolent Non-Hodgkin's Lymphoma | This compound + Fludarabine [1] | Safe co-administration with full-dose fludarabine; moderate activity in pre-treated patients [1]. | Phase I [1] |
| Various Cancers (e.g., Leukemia, Lymphoma, Solid Tumors) | Monotherapy [2] [3] | Limited efficacy as a single agent; relatively favorable safety profile [2] [3]. | Phase I & II [2] [3] |
This protocol details the administration schedule for this compound in combination with fludarabine, as established in a phase I clinical trial [1].
Drug Preparation
Dosing Schedule
Monitoring and Dose-Limiting Toxicities (DLTs)
For laboratory research, here are key methodologies used to study this compound's effects on cancer cells and immune function.
In Vitro Tumor Cell Sensitivity Assay
CD8+ T Cell Reinvigoration Assay
This compound is a potent modulator of Protein Kinase C (PKC) isoforms. The following diagram illustrates its primary mechanism of action and downstream effects relevant to cancer and immunotherapy.
The future of this compound in oncology lies in rational combination strategies. Its ability to sensitize tumor cells to cytostatic agents and its recently discovered role in enhancing CD8+ T cell functionality provide a strong rationale for combining it with other modalities [2] [4].
Fragile X syndrome (FXS) is a leading monogenetic cause of intellectual disability and autism spectrum disorder (ASD), resulting from the functional loss of the fragile X mental retardation protein (FMRP) [1]. The lack of FMRP leads to dysregulated synaptic protein synthesis, underlying the cognitive and behavioral symptoms of the disorder [2]. Bryostatin-1, a macrolide compound originally isolated from a marine bryozoan, is a potent and relatively selective activator of protein kinase C (PKC), with a high affinity for the ε and α isoforms [3] [1]. In preclinical studies, it has demonstrated significant potential as a disease-modifying treatment for FXS by promoting synaptogenesis, restoring synaptic function, and reversing learning and memory deficits [4] [2].
Comprehensive studies in Fmr1 knockout (KO) mouse models have evaluated the effects of chronic Bryostatin-1 treatment on a range of FXS phenotypes. The tables below summarize key quantitative findings from these investigations.
Table 1: Summary of Preclinical Efficacy of Bryostatin-1 in FXS Mouse Models
| FXS Phenotype / Biomarker | Model | Treatment Regimen | Key Findings | Citation |
|---|---|---|---|---|
| Spatial Learning & Memory | Adult FXS Mice | Bryostatin-1, long-term | Restored spatial learning and memory to normal levels. | [2] |
| Synaptic Density & Maturation | Adult FXS Mice | Bryostatin-1, long-term | Increased postsynaptic density-95 (PSD-95) levels; transformed immature dendritic spines to mature synapses; normalized presynaptic & postsynaptic membrane densities. | [2] |
| Autistic-like Behaviors | Fmr1 KO2 Mice | 20 µg/m², IV, 2x/week for 13 weeks | Effectively rescued deficits in activities of daily living (nesting, marble burying) and reduced hyperactivity. | [1] |
| Non-spatial Learning & Memory | Fmr1 KO2 Mice | 20 µg/m², IV, 2x/week for 13 weeks | Rescued deficits in non-spatial learning and memory tasks. | [1] |
| Molecular Biomarkers | Adult FXS Mice | Bryostatin-1, long-term | Normalized hippocampal BDNF expression and secretion; increased glycogen synthase kinase-3β (GSK-3β) phosphorylation. | [2] |
Table 2: Impact of Treatment Duration on Behavioral Phenotypes in Fmr1 KO2 Mice [1]
| Behavioral Phenotype | 5-Week Treatment Effect | 13-Week Treatment Effect |
|---|---|---|
| Autistic-like Behaviors | Limited or no therapeutic effects | Effectively rescued |
| Non-spatial Learning & Memory | Limited or no therapeutic effects | Effectively rescued |
| Spatial Learning & Memory | Not explicitly measured in this study | Not explicitly measured in this study |
| Tolerance Development | No evidence of tolerance | No evidence of tolerance |
The following protocols are adapted from the seminal 2020 study that systematically evaluated the effects of chronic Bryostatin-1 treatment in Fmr1 KO2 mice [1].
All behavioral tests should be conducted by experimenters blinded to the genotype and treatment status of the mice. Tests are performed during the light phase, with different behavioral tasks separated by at least 3 days.
Open-Field Test:
Activities of Daily Living (ADL):
Following behavioral studies, brain tissue (e.g., hippocampus) can be analyzed to investigate treatment effects on synaptic and molecular pathways.
Bryostatin-1 exerts its therapeutic effects primarily through the activation of Protein Kinase C (PKC), initiating a cascade that promotes synaptic repair and cognitive function restoration [3] [2].
This diagram outlines the sequential phases for evaluating Bryostatin-1 in a preclinical FXS study.
The collective preclinical data strongly suggests that Bryostatin-1 represents a novel, neurorestorative therapeutic strategy for FXS [4] [2]. Its mechanism, targeting PKC to enhance synaptic integrity, differs fundamentally from other approaches that have struggled with tolerance or efficacy [1]. A critical finding is that long-term treatment (13 weeks) is required to rescue autistic and cognitive phenotypes, whereas shorter regimens (5 weeks) show minimal effect [1]. This underscores the importance of treatment duration in clinical trial design.
The promising preclinical results have paved the way for human trials. Synaptogenix, in collaboration with Nemours Children's Health System, has announced plans to launch a clinical trial for Bryostatin-1 in children and young adults with FXS [4] [5]. The U.S. FDA has granted Bryostatin-1 Orphan Drug designation for Fragile X syndrome, which may facilitate its development path [5].
Bryostatin-1 is a highly oxygenated marine macrolide first isolated in 1982 from the marine bryozoan Bugula neritina [1]. As a potent protein kinase C (PKC) modulator, Bryostatin-1 has demonstrated significant neuroprotective properties across various neurological disorder models, including stroke and traumatic brain injury (TBI) [1]. The compound binds with high affinity to the C1 domain of PKC isoforms, initially activating and subsequently regulating these enzymes through complex time-dependent mechanisms [1]. This pharmacological profile enables Bryostatin-1 to exert profound effects on synaptic plasticity, blood-brain barrier (BBB) integrity, and inflammatory responses—key pathological processes in both stroke and TBI.
The molecular mechanisms underlying Bryostatin-1's effects involve isoform-specific PKC modulation. Bryostatin-1 shows particular specificity toward PKCε and PKCδ isoforms, with demonstrated binding affinities of 0.24 nM and 0.26 nM, respectively [1]. In neuronal cells, Bryostatin-1 induces potent activation of PKCα, δ, and ε at concentrations ranging from 10-8 to 10-10 M [1]. The therapeutic effects are mediated through three temporal phases of PKC activity: initial activation (<40 minutes), followed by downregulation (several hours), and finally de novo synthesis (>2 days) [1]. This complex regulation allows Bryostatin-1 to rescue spatial learning and memory deficits in animal models of neurological disorders by increasing brain-derived neurotrophic factor (BDNF) levels, facilitating hippocampal long-term potentiation, and increasing dendritic spine density [1].
Bryostatin-1 has demonstrated remarkable efficacy in extending the therapeutic time window for ischemic stroke treatment, particularly when combined with recombinant tissue plasminogen activator (r-tPA). In a proof-of-concept study using aged female rats (18-20 months old) subjected to reversible middle cerebral artery occlusion (MCAO), Bryostatin-1 administration at 2 hours post-ischemia allowed safe r-tPA administration at 6 hours—significantly beyond the conventional 3-4.5 hour window [2]. This combination therapy resulted in significantly reduced mortality (from 40% to 10%), decreased hemispheric swelling, and limited hemorrhagic transformation compared to r-tPA alone [2]. The underlying mechanisms included downregulation of MMP-9 expression and upregulation of PKCε,
Table 1: Key Efficacy Parameters of Bryostatin-1 in Ischemic Stroke Models
| Parameter | Control Group | Bryostatin-1 Treated | Measurement Method |
|---|---|---|---|
| Infarct Volume | Not reported | Significant reduction | TTC staining at 24h |
| Hemispheric Swelling | Increased | Decreased | Edema index calculation |
| Hemorrhagic Transformation | Present | Limited | Spectrophotometric hemoglobin assay |
| MMP-9 Expression | Elevated | Downregulated | Gel zymography |
| PKCε Expression | Reduced | Upregulated | Western blot |
| Neurological Score (mNSS) | Higher (worse) | Improved | mNSS assessment at 24h |
| BBB Permeability | Disrupted | Restored | Evans Blue extravasation |
In blast-induced TBI models using Sprague-Dawley rats, Bryostatin-1 (administered intraperitoneally at 2.5 mg/kg post-injury) effectively restored blood-brain barrier integrity following disruption [3] [4]. This single blast exposure model generated peak reflected overpressure of approximately 50 PSI and peak incident overpressure of ~15 PSI, producing moderate blast injury comparable to clinical cases [3]. Bryostatin-1 treatment significantly reduced BBB permeability measured by Evans Blue extravasation, with statistical significance (t=5.113, p<0.01) compared to untreated blast-exposed animals [3]. The therapeutic effects were mediated through modulation of PKC isozymes, specifically reducing toxic PKCα levels (t=4.559, p<0.01) while increasing the neuroprotective PKCε isozyme (t=6.102, p<0.01) [3]. Additionally, Bryostatin-1 administration caused significant elevation of tight junction proteins VE-cadherin, ZO-1, and occludin, which are critical for maintaining BBB structural integrity [3] [4].
Table 2: Bryostatin-1 Efficacy in Traumatic Brain Injury Models
| Parameter | Control Group | Blast-Exposed Only | Blast + Bryostatin-1 | Statistical Significance |
|---|---|---|---|---|
| BBB Permeability | Baseline level | Increased | Reduced toward control | t=5.113, p<0.01 |
| PKCα Level | Baseline level | Increased | Reduced toward control | t=4.559, p<0.01 |
| PKCε Level | Baseline level | Decreased | Increased | t=6.102, p<0.01 |
| Tight Junction Proteins | Baseline level | Decreased | Significant increase | Not specified |
| VE-cadherin | Baseline level | Reduced | Elevated | Not specified |
| ZO-1 | Baseline level | Reduced | Elevated | Not specified |
| Occludin | Baseline level | Reduced | Elevated | Not specified |
Animal Model and Surgical Procedure: The MCAO (Middle Cerebral Artery Occlusion) model uses aged female Sprague-Dawley rats (18-20 months old, 300-350g) to better represent the clinical stroke population [2]. Animals are anesthetized with 2% isoflurane in a mixture of 30% oxygen and 70% nitrous oxide, with body temperature maintained at 37°C using a servo-controlled heating blanket. Cerebral blood flow is monitored in real-time with a laser Doppler probe positioned over the MCA region. A modified PE 50 microcatheter is inserted into the external carotid artery stump and advanced into the MCA. Proper placement is confirmed by a sudden decrease in cerebral blood flow. The catheter is withdrawn approximately 1mm, allowing blood flow to return to baseline, after which a 25mm fibrin-enriched clot is injected. Successful MCA occlusion is confirmed by a drop in cerebral perfusion >80% of baseline. Animals not meeting this criterion are excluded from studies [2].
Drug Administration and Treatment Groups: Bryostatin-1 is dissolved in 0.9% saline and administered intraperitoneally at 2.5 mg/kg at 2 hours post-MCAO [2]. For combination therapy with r-tPA, the thrombolytic is administered at 6 hours post-MCAO (5 mg/kg; 30% bolus infused over 30 minutes). Control groups receive vehicle (0.9% saline with 10% dimethylsulfoxide) at identical timepoints.
Assessment Parameters:
Blast Exposure Model: The blast-induced TBI protocol uses young adult male Sprague-Dawley rats (300-350g) housed under 12h:12h light-dark cycles with food available ad libitum [3]. Animals are positioned perpendicular to a blast apparatus with a polyvinyl chloride shield protecting the body. The blast is generated using a membrane with 0.005-inch thickness to produce a peak reflected overpressure of ~50 PSI and peak incident overpressure of ~15 PSI, producing moderate blast injury as previously characterized [3]. Pressure measurements are recorded using piezoelectric sensors (Model 102AO5; PCB Piezotronics) with data acquisition boards (DAQ 23GF, National Instruments) and reconstructed using LabView software [3].
Drug Administration: Bryostatin-1 is dissolved in vehicle (10% ethanol in 0.9% normal saline) and administered intraperitoneally at 2.5 mg/kg at 5 minutes after blast exposure [3]. Control animals receive anesthesia and vehicle injection.
Assessment Methods:
Bryostatin-1 exerts its neuroprotective effects through modulation of specific PKC isozymes that play distinct roles in cerebrovascular pathophysiology. The diagrams below illustrate the key molecular pathways involved in Bryostatin-1's mechanisms of action in stroke and TBI models.
Diagram 1: Bryostatin-1 Signaling in Stroke Recovery. Bryostatin-1 upregulates neuroprotective PKCε while downregulating detrimental PKCα, resulting in reduced MMP-9 activation, enhanced tight junction integrity, and prevention of hemorrhagic transformation.
Diagram 2: Bryostatin-1 Mechanism in TBI Recovery. Blast-induced TBI increases PKCα and decreases PKCε, leading to BBB disruption. Bryostatin-1 reverses these effects, promoting tight junction protein expression and restoring BBB integrity.
Bryostatin-1 represents a promising therapeutic candidate for both stroke and traumatic brain injury, with demonstrated efficacy across multiple preclinical models. Its ability to modulate PKC isoforms specifically, upregulating beneficial PKCε while downregulating detrimental PKCα, provides a targeted approach to neuroprotection. The compound's capacity to preserve blood-brain barrier integrity through enhancement of tight junction proteins and reduction of MMP-9 activation addresses key pathological mechanisms in both stroke and TBI.
Current research gaps include optimizing dosing regimens for long-term treatment and exploring combination therapies with existing treatments like r-tPA for stroke. Future studies should also investigate potential biomarkers of response to identify patient populations most likely to benefit from Bryostatin-1 treatment. The ongoing clinical development of Bryostatin-1 for neurological disorders, including Phase II trials in Alzheimer's disease and planned studies in Fragile X syndrome, may provide additional insights applicable to stroke and TBI therapeutics [5] [6]. With its dual mechanisms targeting both neuronal survival and vascular integrity, Bryostatin-1 offers a comprehensive therapeutic approach worthy of continued investigation for these devastating neurological conditions.
This compound is a macrocyclic lactone natural product originally isolated from the marine bryozoan Bugula neritina that has emerged as a potent modulator of protein kinase C (PKC) signaling with diverse therapeutic applications. As a potent PKC modulator, this compound exhibits remarkable biological activities through its high-affinity binding to the C1 domains of conventional and novel PKC isoforms, competing with diacylglycerol (DAG) and phorbol esters for binding sites. The compound has demonstrated promising potential across multiple therapeutic areas, including cancer immunotherapy, neurological disorders, and HIV reservoir eradication, making reliable assay methods for quantifying its effects on PKC activation essential for both basic research and drug development. These application notes provide detailed methodologies for assessing this compound-mediated PKC activation, covering molecular, cellular, and functional approaches that enable researchers to comprehensively evaluate its mechanism of action and therapeutic potential.
The significance of this compound extends beyond its natural origin to its complex effects on PKC dynamics. Unlike phorbol esters that promote tumor progression, this compound can act as a partial PKC agonist, activating some PKC functions while inhibiting others, particularly after prolonged exposure that leads to PKC downregulation. This nuanced mechanism underlies its investigation in clinical trials for various conditions, including Alzheimer's disease, cancer, and HIV/AIDS. The assays described herein have been optimized to capture these complex dynamics, enabling researchers to not only measure initial PKC activation but also downstream consequences including isoform-specific translocation, substrate phosphorylation, and ultimately physiological effects in relevant cellular models.
This compound exerts its effects through specific binding to the C1 domains of protein kinase C isoforms, particularly conventional PKCs (α, βI, βII, γ) and novel PKCs (δ, ε, η, θ). The binding affinity varies significantly between isoforms, with reported dissociation constants in the nanomolar range: 1.35 nM for PKCα, 0.42 nM for PKCβ2, 0.26 nM for PKCδ, and 0.24 nM for PKCε [1]. This differential binding affinity contributes to the compound's selective effects on downstream signaling pathways. Upon binding, this compound induces a conformational change in PKC that promotes its translocation from cytosol to membrane compartments, where it becomes activated and initiates phosphorylation of downstream substrates.
The temporal dynamics of PKC activation by this compound follow a triphasic pattern: initial activation within minutes, followed by downregulation through ubiquitination and proteasomal degradation over several hours, and finally de novo synthesis beyond 48 hours [1]. This time-dependent response is critical for experimental design and interpretation of results. The C26 hydroxyl group of this compound has been identified as essential for PKC binding, as analogs modified at this position show diminished PKC affinity while retaining activity in some non-PKC mediated pathways, such as anti-viral effects against Chikungunya virus [2]. This suggests that certain biological activities of Bryostatin analogs may occur through PKC-independent mechanisms.
The activation of PKC by this compound triggers multiple downstream signaling cascades that mediate its diverse biological effects. In neuronal systems, this compound promotes synaptic regeneration and enhances cognitive function through PKCε-mediated activation of synaptogenesis pathways, including increased expression of brain-derived neurotrophic factor (BDNF) and enhanced dendritic spine density [1]. In immune cells, this compound modulates surface antigen expression, including upregulation of CD22 in leukemia and lymphoma cells, which has implications for cancer immunotherapy [3]. Additionally, this compound activates AMP kinase (AMPK) in monocytic cells, contributing to its ability to reactivate latent HIV reservoirs through a combination of PKC-dependent and independent mechanisms [4].
Table 1: this compound Binding Affinities for PKC Isoforms
| PKC Isoform | Binding Affinity (Kd in nM) | PKC Family | Primary Cellular Functions |
|---|---|---|---|
| PKCα | 1.35 | Conventional | Cell proliferation, differentiation |
| PKCβ2 | 0.42 | Conventional | Immune response, angiogenesis |
| PKCδ | 0.26 | Novel | Apoptosis, cell migration |
| PKCε | 0.24 | Novel | Neuronal plasticity, cell survival |
| PKCγ | 1.10* | Conventional | Neuronal signaling, memory formation |
Note: Values compiled from published literature [1]; *estimated value based on structural similarity
The diagram below illustrates the core PKC activation pathway triggered by this compound:
Figure 1: this compound-induced PKC Activation Signaling Pathway. This compound binds to the regulatory C1 domain of PKC, promoting translocation from cytosol to membrane and subsequent phosphorylation of downstream substrates that mediate diverse cellular responses.
Radioligand binding assays provide a direct method for quantifying this compound interaction with PKC isoforms. The protocol begins with preparation of recombinant PKC C1 domains or full-length PKC isoforms expressed and purified from insect or mammalian cell systems. The binding reaction contains 1-10 nM [³H]-phorbol 12,13-dibutyrate or [³H]-bryostatin 1 as the radioactive tracer, competing concentrations of unlabeled this compound (typically 0.1-100 nM), and the PKC preparation in a buffer containing 50 mM Tris-HCl (pH 7.4), 100 μg/mL phosphatidylserine, 1 mg/mL bovine serum albumin, and 2 mM CaCl₂ for conventional PKCs. After incubation at 25°C for 30 minutes, bound and free ligand are separated by rapid filtration through GF/B glass fiber filters pretreated with 0.3% polyethyleneimine, followed by washing with ice-cold Tris buffer. Non-specific binding is determined in the presence of 10 μM unlabeled phorbol ester, and specific binding is calculated as total minus non-specific binding. Data are analyzed using nonlinear regression to determine IC₅₀ values and converted to Kᵢ values using the Cheng-Prusoff equation.
Surface plasmon resonance (SPR) offers a label-free alternative for measuring binding kinetics. For SPR analysis, C1 domains are immobilized on a CM5 sensor chip using standard amine coupling chemistry. This compound is serially diluted in running buffer (10 mM HEPES, 150 mM NaCl, 0.005% surfactant P20, pH 7.4) and injected over the immobilized protein surface at a flow rate of 30 μL/min. Association phases are monitored for 3-5 minutes, and dissociation phases for 5-10 minutes. The sensor surface is regenerated with a 30-second pulse of 10 mM NaOH between injections. Sensoryrams are reference-subtracted and fitted to a 1:1 binding model to determine association (kₐ) and dissociation (kḍ) rate constants, from which the equilibrium dissociation constant (K_D = kḍ/kₐ) is calculated. This method provides direct measurement of binding kinetics and can distinguish between analogs with similar affinities but different binding mechanisms [3].
Imaging-based translocation assays directly visualize PKC movement in live cells, providing spatial and temporal information about this compound-induced activation. The protocol involves transfection of cells (typically HEK293T or HeLa) with PKC-fluorescent protein fusions (e.g., PKCα-GFP, PKCδ-YFP) using standard methods. 24-48 hours post-transfection, cells are transferred to imaging medium and placed on a confocal microscope equipped with environmental control (37°C, 5% CO₂). Baseline images are collected for 2-5 minutes before adding this compound (0.1-100 nM) directly to the imaging chamber. Time-lapse imaging continues for 30-60 minutes with images captured every 30 seconds. The translocation kinetics are quantified by measuring fluorescence intensity in cytosol and membrane regions over time, calculating translocation as the membrane-to-cytoplasm ratio normalized to baseline.
For higher throughput screening, PKC translocation assays can be performed using automated imaging systems. Cells expressing PKC-GFP fusions are seeded in 96- or 384-well plates and treated with this compound or analogs for specified times (typically 5-30 minutes). After fixation with 4% paraformaldehyde and counterstaining with membrane dyes (e.g., CellMask Deep Red), plates are imaged using automated microscopes. Image analysis algorithms segment cells into membrane and cytoplasmic compartments and calculate translocation indices as membrane/cytoplasm fluorescence intensity ratios. This approach allows profiling of multiple compounds across different concentrations and timepoints, generating EC₅₀ values for translocation potency. Research has demonstrated that different Bryostatin analogs can exhibit variable PKC translocation kinetics despite similar binding affinities, highlighting the importance of functional cellular assays [3].
Table 2: this compound-Induced PKC Translocation Time Course
| Time Post-Treatment | Cellular Localization | PKC Activation State | Key Phosphorylation Events |
|---|---|---|---|
| 0-2 minutes | Predominantly cytosolic | Basal | Minimal substrate phosphorylation |
| 2-10 minutes | Rapid membrane accumulation | Peak activation | MARCKS, MBP phosphorylation |
| 10-30 minutes | Sustained membrane association | Sustained activation | NF-κB, STAT phosphorylation |
| 30-120 minutes | Partial cytosolic redistribution | Declining activity | Substrate-specific attenuation |
| 2-24 hours | Cytosolic (degraded) | Downregulated | Reduced total PKC levels |
| >24 hours | Nuclear/perinuclear (new synthesis) | Recovery | Resumption of basal signaling |
Kinase activity assays measure the functional consequences of this compound-induced PKC activation through phosphorylation of specific substrates. For in vitro kinase assays, immunoprecipitated PKC from treated cells or recombinant PKC is incubated with kinase reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl₂, 200 μM ATP, 1 μCi [γ-³²P]-ATP, and appropriate substrates (e.g., 50 μg histone H1 for conventional PKCs, 50 μg MBP for novel PKCs). After 15 minutes at 30°C, reactions are stopped by adding Laemmli buffer and boiling, followed by SDS-PAGE and autoradiography or phosphorimaging. Radioactive incorporation is quantified by scintillation counting of excised substrate bands or using phosphorimaging software.
Dose-response analysis is fundamental for characterizing this compound effects on PKC activation. Data from binding, translocation, and functional assays are fitted to four-parameter logistic equations using nonlinear regression: Y = Bottom + (Top - Bottom) / (1 + 10^((LogEC₅₀ - X) * HillSlope)), where Y is response, X is logarithm of concentration, Top and Bottom are plateaus, EC₅₀ is half-maximal effective concentration, and HillSlope describes steepness. For binding assays, IC₅₀ values from competition experiments are converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L] / K_D), where [L] is radioligand concentration and K_D is its dissociation constant. Goodness of fit is assessed by R² values, residual analysis, and visual inspection of curve fits.
Time-course experiments require specialized analytical approaches. Translocation kinetics are often described by biphasic equations accounting for both association and dissociation processes: Y = Y_max * (1 - e^(-k_obs * t)), where Y_max is maximum response and k_obs is observed rate constant. For downstream signaling events with more complex temporal patterns, area under the curve (AUC) calculations provide integrated measures of pathway activation. Statistical comparisons between this compound treatments and controls typically use one-way ANOVA with post-hoc tests for multiple comparisons, while time-course data may employ repeated measures ANOVA. Power analysis should guide sample sizes, with n ≥ 3 independent experiments recommended for reliable EC₅₀ determination.
Several technical challenges require attention for reliable PKC activation assays. Compound solubility can limit achievable concentrations; this compound should be prepared in DMSO stocks (<0.1% final concentration) with sonication and warming if precipitation occurs. PKC downregulation following prolonged this compound exposure complicates interpretation of chronic treatment studies; include time-matched controls and monitor total PKC levels by immunoblotting. Isoform-specific effects may be masked in assays measuring total PKC activity; employ isoform-selective inhibitors (e.g., Gö6976 for conventional PKCs) or genetic approaches (siRNA, CRISPR) to dissect individual contributions.
Appropriate controls are essential for assay validation. Include positive controls (phorbol esters, DAG analogs), negative controls (vehicle alone, kinase-dead PKC mutants), and specificity controls (inactive Bryostatin analogs, PKC inhibitors). For translocation assays, compartment-specific markers (membrane dyes, nuclear stains) verify segmentation accuracy. In functional assays, selective PKC inhibitors (bisindolylmaleimides, sotrastaurin) should block this compound effects, confirming PKC dependence. Recent research demonstrates that some Bryostatin analogs with modified C26 positions retain anti-viral activity despite reduced PKC affinity, highlighting the importance of controls to distinguish PKC-dependent and independent effects [2].
This compound has shown significant potential in enhancing cancer immunotherapy through PKC-mediated upregulation of tumor-associated antigens. In studies with B-cell malignancies, this compound treatment at 10-50 nM for 24 hours increased CD22 surface expression 3- to 5-fold in non-Hodgkin's lymphoma and chronic lymphocytic leukemia cells [3]. This effect is mediated primarily through PKCα activation and subsequent transcriptional upregulation and reduced internalization of CD22. The application protocol involves treating primary cancer cells or cell lines with this compound in complete RPMI medium for 16-24 hours, followed by flow cytometry analysis using fluorochrome-conjugated anti-CD22 antibodies. This approach is being explored in combination with CD22-targeted CAR-T therapies to improve tumor recognition and clearance, particularly in cases of antigen escape following CD19-directed immunotherapy.
The experimental workflow for evaluating this compound in cancer immunotherapy applications involves multiple integrated assay systems:
Figure 2: Experimental Workflow for Evaluating this compound in Cancer Immunotherapy Applications. The integrated approach assesses PKC activation, subsequent antigen modulation, and functional enhancement of immunotherapy.
In neurological disorders, this compound has demonstrated promising effects in preclinical models of Alzheimer's disease, fragile X syndrome, and stroke through PKCε-mediated enhancement of synaptic plasticity. Application protocols for neuronal systems involve treating primary neuronal cultures or animal models with lower this compound concentrations (0.1-10 nM) than used in oncology studies, reflecting the greater sensitivity of neuronal PKC signaling. Treatment intervals are critical, with repeated dosing at 48-72 hour intervals shown to sustain synaptic growth while avoiding PKC downregulation. Functional endpoints include quantification of dendritic spine density, measurements of long-term potentiation, and behavioral assessments in cognitive tasks. These approaches have revealed this compound's ability to rescue synaptic deficits and improve memory in multiple disease models [1].
For HIV eradication strategies, this compound's dual ability to reactivate latent virus while inhibiting new infection makes it a promising latency-reversing agent. Protocol optimization for HIV reservoir studies involves treating latently infected cell lines (e.g., J-Lat, U1) or primary CD4+ T-cells from ART-suppressed patients with 1-20 nM this compound for 24 hours. Viral reactivation is quantified by measuring HIV p24 antigen production or RNA expression, while subsequent infection blockade is assessed using pseudotyped virus entry assays. The mechanism involves PKCα/δ-mediated NF-κB activation and AMPK signaling, with efficacy enhanced when combined with histone deacetylase inhibitors [4]. These applications demonstrate the importance of context-specific protocol modifications to optimize this compound effects for different therapeutic purposes.
The assessment of this compound-mediated PKC activation requires a multidisciplinary approach integrating binding, cellular, and functional assays. The summarized protocol below represents a consolidated workflow for comprehensive characterization:
Critical considerations for protocol implementation include the biphasic nature of this compound effects—activating PKC at early timepoints (minutes to hours) while promoting downregulation with prolonged exposure (hours to days). Dose-response relationships should be established across a broad concentration range (0.1-100 nM), recognizing that optimal concentrations may vary by cell type and endpoint measured. Recent advances in bryostatin analog design have yielded compounds with improved therapeutic windows, such as analogs with sustained PKC activation without rapid downregulation or those with selective affinity for specific PKC isoforms [3]. These developments highlight the continuing evolution of assay methodologies to capture nuances of PKC modulation by Bryostatin and related compounds.
Table 3: Comparison of this compound Clinical Effects Across Therapeutic Areas
| Therapeutic Area | Effective Concentrations | Primary PKC Isoforms | Key Efficacy Endpoints | Clinical Trial Status |
|---|---|---|---|---|
| Cancer Immunotherapy | 10-50 nM | PKCα, PKCδ | CD22 upregulation, CAR-T cytotoxicity | Phase I/II completed |
| Alzheimer's Disease | 0.1-5 nM | PKCε, PKCα | Synaptic density, cognitive function | Phase II completed |
| HIV Reservoir Eradication | 1-20 nM | PKCα, PKCδ | Viral RNA reactivation, CD4+ T-cell activation | Phase I ongoing |
| Ischemic Stroke | 0.5-10 nM | PKCε | Infarct volume reduction, functional recovery | Preclinical models |
Bryostatin 1 is a highly complex marine-derived macrolide that has emerged as a compelling candidate for therapeutic development due to its unique modulation of protein kinase C (PKC) isoforms and subsequent effects on critical cellular processes. First isolated from the marine bryozoan Bugula neritina in the 1960s, its scarcity in nature—requiring approximately one tonne of raw bryozoans to extract one gram of bryostatin—has severely limited research and clinical development [1]. This supply challenge has driven innovative synthetic approaches and analog development programs to create practical routes to this promising compound and potentially superior derivatives.
The clinical interest in this compound spans a remarkable range of therapeutic areas. While early research focused on its anti-cancer properties, with over thirty clinical trials conducted, more recent investigations have explored its potential for Alzheimer's disease, HIV/AIDS eradication, multiple sclerosis, and stroke recovery [2] [3] [1]. Its diverse therapeutic potential stems from its ability to bind to the C1 regulatory domain of PKC isozymes, initiating a complex cascade of downstream effects that differ significantly from other PKC ligands like phorbol esters [4]. This document provides detailed synthetic protocols, analytical methods, and application notes to support researchers in the ongoing development of this compound and its analogs.
The structural complexity of this compound presents formidable synthetic challenges, including three tetrahydropyran rings, multiple stereocenters, and acid-sensitive functional groups. Early synthetic efforts required lengthy sequences with low overall yields, making gram-scale production impractical for clinical development. The first total synthesis of this compound was reported using a convergent strategy in which preformed and heavily functionalized pyran rings A and C were united by "pyran annulation"—a TMSOTf-promoted reaction between a hydroxy allylsilane appended to the A ring fragment and an aldehyde contained in the C ring fragment, with concomitant formation of the B ring [5]. Subsequent elaborations included macrolactonization and selective cleavage of just one of five ester linkages present in the molecule [5].
A breakthrough in bryostatin supply came with the development of a scalable synthesis capable of producing grams of material annually to meet clinical needs. This practical solution to the bryostatin supply problem proceeds in 29 total steps (19 in the longest linear sequence) with >80% average yield per step, collectively producing grams of material and scalable to approximately 20 grams per year [2]. This synthesis has opened broad, facile, and efficient access to derivatives and potentially superior analogs, fundamentally changing the landscape of bryostatin research.
Table 1: Comparison of this compound Synthetic Approaches
| Synthetic Parameter | Early Approach | Modern Scalable Approach |
|---|---|---|
| Total Steps | >40 steps | 29 total steps (19 longest linear sequence) |
| Overall Yield | <0.1% | >80% average yield per step |
| Annual Production Capacity | Milligram scale | ~20 grams per year |
| Key Strategic Step | Pyran annulation | Convergent fragment coupling |
| Analog Accessibility | Limited | Broad and efficient |
The following diagram illustrates the key strategic bond disconnections in the modern this compound retrosynthetic analysis:
Figure 1: Retrosynthetic Analysis of this compound - Key strategic bond disconnections in the modern synthetic approach to this compound, highlighting the convergent nature of the synthesis through fragment coupling and subsequent macrocyclization.
Purpose: To form the B-ring pyran through convergent coupling of A and C ring fragments.
Materials:
Procedure:
Critical Notes: The major byproduct is a spirocylic structure formed via intramolecular cyclization of the silane onto the C9 position. Attempts to suppress this side reaction by increasing equivalents of aldehyde or concentration were not successful [5]. The reaction typically provides the tricyclic intermediate in 61% isolated yield [5].
The structural complexity of this compound has motivated extensive analog development programs aimed at retaining potent biological activity while improving synthetic accessibility. Research has demonstrated that the C-ring (southern portion) primarily mediates PKC binding, while the A and B rings (northern portion) influence the pattern of biological responses [4]. This understanding has enabled the design of simplified analogs that maintain desirable biological activity while being more synthetically accessible.
Several research groups have developed bryostatin analogs with modified structural features. The "Merle" series of analogs has been particularly informative for establishing structure-activity relationships:
Table 2: this compound Analogs and Their Biological Properties
| Compound | Structural Features | PKCα Binding Affinity (nM) | Biological Profile |
|---|---|---|---|
| This compound | Full natural structure | 0.73 ± 0.05 | Bryostatin-like, non-tumor promoting |
| Merle 23 | Lacks oxygen substituents on A/B rings | Not reported | PMA-like, tumor promoting |
| Merle 27 | One oxygen substituent on A/B rings | Not reported | PMA-like |
| Merle 28 | Two oxygen substituents on A/B rings, lacks B-ring methyl ester | 0.52 ± 0.06 | Bryostatin-like, non-tumor promoting |
| Merle 30 | Two oxygen substituents on A/B rings | Comparable to this compound | Bryostatin-like |
The following diagram illustrates the structure-activity relationship trends observed in bryostatin analogs:
Figure 2: Structure-Activity Relationship Trends - Key structural determinants of PKC binding affinity and biological response patterns in bryostatin analogs, highlighting the distinct roles of northern and southern portions of the molecule.
Purpose: Synthesis of fluorescently labeled bryostatin analogs to investigate cellular distribution and uptake kinetics.
Materials:
Procedure:
Biological Validation:
Critical Notes: Fluorescent analogs must retain high affinity for PKC binding and the basic properties of the parent unlabeled compounds in cellular assays [4]. These compounds have revealed a slow rate of cellular uptake, which correlates with reduced activity for cellular responses that are only transient upon treatment with phorbol ester or this compound [4].
This compound exhibits a unique pattern of PKC activation and downstream signaling compared to other C1 domain ligands like phorbol esters. The compound binds to the C1 regulatory domain of PKC isozymes with nanomolar affinity, but with varying specificity across isoforms:
Table 3: this compound Binding Affinities for PKC Isoforms
| PKC Isoform | Binding Affinity (nM) | Cellular Role |
|---|---|---|
| PKCα | 1.35 | Memory formation, cell proliferation |
| PKCβ2 | 0.42 | Vascular function, immune response |
| PKCδ | 0.26 | Apoptosis, oxidative stress response |
| PKCε | 0.24 | Memory consolidation, neuroprotection |
Binding affinity data from [6] demonstrate this compound's preference for certain PKC isoforms, particularly PKCε and PKCδ, which may underlie its unique biological activities, especially in neurological contexts.
The temporal pattern of PKC modulation is particularly important for understanding bryostatin's effects. Treatment induces three distinct phases: (1) initial activation (less than 40 minutes) characterized by PKC translocation and self-phosphorylation; (2) downregulation phase (several hours) involving ubiquitination and proteasomal degradation; and (3) de novo synthesis (>2 days) with recycling of degraded products [6]. This complex temporal regulation differs significantly from phorbol esters and contributes to bryostatin's unique biological profile.
Purpose: To evaluate the effect of bryostatin analogs on PKCδ subcellular localization.
Materials:
Procedure:
Expected Results: PMA typically causes PKCδ to initially translocate to the plasma membrane, followed by partial translocation to internal membranes. In contrast, this compound causes PKCδ to translocate to internal membranes and the nuclear membrane but not to the plasma membrane [4]. This differential translocation pattern correlates with the non-tumor-promoting activity of this compound.
This compound has demonstrated potential across multiple therapeutic areas:
5.1.1 Neurological Disorders In Alzheimer's disease models, this compound has shown rescue of spatial learning and memory deficits through multiple mechanisms, including increasing BDNF levels in the hippocampus, facilitating hippocampal long-term potentiation, and increasing hippocampal dendritic spine density and mushroom spine number [6]. Phase II clinical trials have been initiated for Alzheimer's disease with promising preliminary results.
5.1.2 HIV/AIDS Eradication this compound has emerged as an adjuvant lead against latent HIV. The compound shows potential for activating latent viruses from cellular reservoirs, potentially enabling their elimination by antiviral therapy in combination approaches [2].
5.1.3 Oncology Applications Despite mixed results in early cancer clinical trials, this compound continues to be investigated in combination therapies. Its unique mechanism of PKC modulation may provide synergy with established chemotherapeutic agents.
Purpose: Evaluate the efficacy of this compound in rodent models of neurological disorders.
Materials:
Procedure:
Expected Results: Effective this compound treatment should rescue deficits in spatial learning and memory, increase hippocampal BDNF levels, prevent synapse loss, and reduce pathological protein accumulation in disease models [6].
The development of scalable synthetic approaches to this compound and its analogs represents a significant advancement in overcoming the natural supply limitations that have hampered clinical development. The convergent synthetic strategies, particularly those employing pyran annulation and late-stage macrolactonization, have enabled gram-scale production sufficient for clinical needs. The creation of simplified analogs with retained or improved biological activity provides additional opportunities for therapeutic development.
The unique mechanism of action of this compound—with its distinct pattern of PKC isoform activation, subcellular translocation, and downstream effects—differentiates it from other PKC modulators and underlies its potential across multiple therapeutic areas. Ongoing clinical trials in Alzheimer's disease and HIV eradication continue to explore the translational potential of this remarkable compound.
The following table consolidates key findings from clinical studies on Bryostatin 1-induced myalgia.
| Trial Phase / Type | Reported Incidence & Severity of Myalgia | Proposed or Tested Management Strategies |
|---|---|---|
| Phase I (Various Cancers) | Dose-limiting toxicity (DLT); restricted therapy duration [1]. | Prospective studies on the use of vasodilators suggested [1]. |
| Phase I (with Gemcitabine) | 2 of 36 patients had DLT (myalgia) [2]. | Dose reduction protocol; recommended this compound dose for Phase II was 35 µg/m² with gemcitabine [2]. |
| Phase II (Ovarian Cancer) | 8 of 17 patients experienced Grade II or III myalgia [3]. | Treatment delays and 25% dose reduction (to 19 µg/m²) for Grade 3 toxicity; 3 patients withdrew due to myalgia [3]. |
| Mechanistic Study | Significant in patients with myalgia vs. pre-therapy baseline [1]. | N/A |
Based on the methodologies from the search results, here is a detailed protocol you can adapt for preclinical or clinical investigation of this compound-induced myalgia.
1. Objective: To characterize the metabolic and vascular mechanisms underlying this compound-induced myalgia and evaluate the efficacy of potential mitigating agents. 2. Experimental Model: * Preclinical: Animal models (e.g., rodents) treated with this compound. * Clinical: Human patients receiving this compound therapy in clinical trials. 3. Methodologies and Assessments: * ³¹P Magnetic Resonance Spectroscopy (MRS): * Application: As performed in [1]. * Procedure: Conduct MRS on skeletal muscle (e.g., calf) at rest, during exercise, and throughout recovery. * Key Metrics: * Resting Muscle: Phosphodiester/Adenosine Triphosphate (PDE/ATP) ratio. * Post-Exercise Recovery: Phosphocreatine (PCr) recovery half-time, ADP recovery half-time. * Proton Handling: Apparent proton efflux rate. * Near-Infrared Spectroscopy (NIRS): * Application: As performed in [1]. * Procedure: Measure the rate of muscle reoxygenation following exercise. * Key Metric: Slowed reoxygenation rate suggests reduced blood flow. * Clinical Monitoring: * Application: As performed in [3]. * Procedure: Standardized patient assessment for myalgia using grading scales (e.g., NCI-CTC criteria). * Key Metrics: Onset, duration, intensity (grade), and impact on performance status. 4. Intervention Trial: * Application: As suggested in [1]. * Procedure: Administer a candidate vasodilator drug alongside this compound therapy. * Outcome Measures: Compare the above metabolic, vascular, and clinical metrics against a control group not receiving the vasodilator.
The diagram below illustrates the proposed mechanism of this compound-induced myalgia and the investigative workflow, based on the findings from the search results.
The diagram highlights the two primary mechanisms identified in research: impaired mitochondrial energy production and reduced blood flow, which together lead to metabolic defects and myalgia [1]. The investigative and management strategies derived from these findings are also shown.
Bryostatin-1 faces critical supply constraints that significantly impede research and clinical development. The table below quantifies the multi-faceted nature of this supply challenge:
Table 1: Quantified Supply Challenges for Natural Bryostatin-1
| Challenge Dimension | Quantitative Metrics | Impact on Research |
|---|---|---|
| Natural Abundance | 10⁻³ to 10⁻⁸% isolation yield from Bugula neritina [1] [2] | Extremely limited material for basic research |
| Source Requirements | 14 tons of bryozoan → 18 grams GMP material [2] | Prohibitive cost & scalability issues |
| Structural Complexity | 26-membered macrolactone with 11 stereocenters [3] | Complete chemical synthesis impractical for bulk supply |
| Ecological Impact | Large-scale harvesting environmentally unsustainable [2] | Ethical and ecological concerns limit natural collection |
These supply limitations directly affect research continuity, experimental design, and clinical translation. The following sections provide technical strategies to overcome these constraints.
The bryostatin biosynthetic gene cluster (bry) has been identified in the symbiotic bacterium Candidatus Endobugula sertula [4]. This trans-AT PKS system represents a promising platform for bioengineered production.
Diagram: Bryostatin Biosynthetic Gene Cluster and Modular Organization
Objective: Express bryostatin biosynthetic pathway in culturable bacterial hosts.
Materials:
Methodology:
Troubleshooting: Low production may require refactoring gene clusters or optimizing codon usage for heterologous hosts. Monitor for PKS module skipping or misincorporation using LC-MS and NMR analysis of intermediate compounds.
While total synthesis of bryostatin-1 has been achieved, it remains impractical for large-scale supply due to lengthy synthetic routes (>80 steps) [3]. The Function-Oriented Synthesis (FOS) approach developed by the Wender group provides a practical alternative by designing simplified analogs ("bryologs") that retain or improve upon biological activity while being synthetically accessible [2] [5].
Diagram: FOS Strategy for Bryostatin Analog Development
Table 2: Function-Oriented Synthesis Bryostatin Analogs
| Analog Name | Structural Modifications | Potency vs Natural Bryostatin-1 | Key Advantages |
|---|---|---|---|
| Merle 23 | Lacks 4 substituents in "spacer domain" [5] | Variable by biological endpoint [5] | Phorbol ester-like activity pattern; tool compound |
| Picolog | Simplified B-ring system [2] | Up to 1000x more potent for HIV latency reversal [2] | Improved PKC translocation selectivity; in vivo efficacy |
| Wender Analogs | Modified C13, C21 positions [2] | Single-digit nanomolar or better PKC binding [2] | Tunable for specific therapeutic applications |
Objective: Evaluate synthesized bryologs for biological activity and selectivity.
Materials:
Methodology:
Primary PKC Binding Screening:
Functional Cellular Assays:
Downstream Signaling Analysis:
Therapeutic Index Determination:
Troubleshooting: If analogs show poor solubility, consider prodrug strategies or formulation optimization. Unexpected toxicity may require backtracking to modify specific substituents while maintaining core pharmacophore elements.
When bryostatin-1 or its analogs are strictly required, implement low-consumption protocols:
Microscale Assay Optimization:
Alternative Endpoint Validation:
Concentration-Response Rationalization:
Enhance bryostatin efficacy while reducing dose requirements through rational combinations:
Table 3: Bryostatin Combination Strategies by Therapeutic Area
| Therapeutic Area | Combination Partners | Mechanistic Rationale | Experimental Evidence |
|---|---|---|---|
| Oncology | Cytarabine, Paclitaxel [7] [3] | Reverse multidrug resistance; enhance apoptosis | Synergistic effects in leukemia, lymphoma models [7] |
| HIV Eradication | Latency reversing agents [2] | Clear latent viral reservoirs | 1000x more potent than prostratin for HIV induction [2] |
| Alzheimer's Disease | Other secretase modulators [1] | Synergistic α-secretase activation | Phase II clinical trials in severe Alzheimer's [8] |
| Immunotherapy | Checkpoint inhibitors [9] | Enhance exhausted CD8⁺ T cell function | Improved proliferation and IFN-γ production [9] |
Q1: Our research requires bryostatin-1 but we have limited supply. What are the most critical experiments to prioritize? A1: Focus on establishing proof-of-concept using the minimal effective concentration (0.1-1 nM for many endpoints) [1] in your most relevant primary assay. Use bryologs for preliminary optimization before committing natural bryostatin to key experiments.
Q2: How do we select the most appropriate bryostatin analog for our specific research application? A2: Selection should be based on your target biological endpoint:
Q3: We're observing unexpected biological responses with bryostatin analogs. How should we troubleshoot? A3: Unexpected responses may stem from analog-specific PKC isoform selectivity [5]:
Q4: What are the key validation steps when transitioning from natural bryostatin to analogs? A4: Implement a tiered validation approach:
Q5: Are there specific storage or stability considerations for bryostatin and its analogs? A5: Bryostatin-1 and analogs are susceptible to degradation:
The table below summarizes key dosing regimens and their toxicities from clinical studies.
| Dose & Schedule | Trial Phase | Primary Toxicity | Notes & Recommendations |
|---|---|---|---|
| 25 μg/m² weekly, 24-h infusion [1] | Phase II | Myalgia (48% patients ≥ Grade 2); cumulative, intensity increased with subsequent doses [1]. | Not recommended as single-agent schedule due to poor tolerability and lack of efficacy [1]. |
| 30 μg/m², 1-h infusion + Cisplatin (50 mg/m²), every 2 weeks [2] | Phase I (Combination) | Myalgia was clearly cumulative and dose-limiting [2]. | Recommended Phase II dose for this specific combination and schedule [2]. |
| Various Schedules (e.g., 1-h vs 24-h infusion, weekly vs every 3 weeks) [2] [3] | Phase I | Myalgia was consistently the DLT, regardless of schedule [3]. DLTs for 3-week schedules were mostly related to cisplatin [2]. | Myalgia is schedule- and dose-dependent. Shorter infusions (1-h) may be better tolerated in some combinations [2]. |
Understanding the mechanism behind Bryostatin 1-induced myalgia is crucial for troubleshooting. A key study using ³¹P magnetic resonance spectroscopy ( [4]) revealed that this compound causes:
These findings provide a scientific basis for the observed muscle pain and fatigue. The study concludes that the toxicity may be due to a direct effect on mitochondria and/or a vasoconstrictive action, proposing future research into the use of vasodilators to improve drug tolerance [4].
Q: What is the most common dose-limiting toxicity I should anticipate in clinical trials? A: Myalgia (muscle pain) is the consistent and primary dose-limiting toxicity across nearly all clinical trials of this compound, both as a single agent and in combination with other drugs [2] [1] [3]. It is often cumulative, meaning its intensity and duration increase with repeated doses [1].
Q: Are there any successful strategies to mitigate this compound-induced myalgia? A: Current research has not identified a reliable pharmacological mitigation strategy. The primary approach is dose modification, including dose reduction (e.g., from 25 μg/m² to 19 μg/m²) or treatment delay until symptoms improve to Grade 2 or better [1]. The mechanistic insight that it may involve reduced blood flow suggests that investigating vasodilators could be a future direction [4].
Q: Despite the toxicity in oncology, are there other promising research directions for this compound? A: Yes. Preclinical and early clinical research indicates significant potential for this compound in treating neurological disorders. It has shown neuroprotective effects and improved cognitive function in models of Alzheimer's disease, stroke, and traumatic brain injury, believed to be mediated through the modulation of PKCε and other isoforms [5].
To evaluate the pharmacodynamic effects of this compound in experimental models, you can assess the modulation of Protein Kinase C (PKC) in peripheral blood mononuclear cells (PBMNCs), a method used in clinical trials [6] [2].
The following diagram illustrates the dual-path mechanism of this compound-induced myalgia, based on the ³¹P MRS study findings [4].
The clinical development of this compound highlights a common challenge in drug development: promising preclinical activity that is limited by a specific toxicity in humans. Current optimization strategies are centered on schedule manipulation and combination therapies.
Bryostatin-1 is a potent protein kinase C (PKC) agonist investigated for various neurological disorders and HIV cure strategies [1] [2]. A primary safety concern is that it can trigger a pro-inflammatory, reactive state in astrocytes, the central nervous system's (CNS) key support cells.
When astrocytes become reactive (a process known as astrogliosis), they can disrupt brain homeostasis and contribute to neuroinflammation, which is a feature of many neurological diseases [3] [4]. The table below summarizes the key pro-inflammatory changes induced by Bryostatin-1 in human astrocytes.
| Concerned Process | Effect of Bryostatin-1 | Potential Consequence |
|---|---|---|
| Cytokine/Chemokine Secretion | Induces secretion of CCL2, IL-8, IL-6, and GM-CSF [5] [6]. | Recruitment of immune cells (e.g., monocytes, neutrophils); promotion of inflammation. |
| Astrogliosis | Increases expression of Complement Component 3 (C3), a marker of a neurotoxic reactive subtype [5] [7]. | Synapse loss; neuronal damage; sustained neuroinflammation. |
| Glutamate Homeostasis | Perturbs glutamate uptake and release balance [5]. | Excitotoxicity, leading to neuronal damage or death. |
| Immune Cell Invasion | Enhances neutrophil transmigration across the blood-brain barrier (BBB) and induces NETosis [5]. | Potential for tissue damage and amplification of inflammatory responses in the CNS. |
Here are detailed methodologies and key assays you can use to evaluate Bryostatin-1's impact in your experimental models.
Bryostatin-1 exerts its effects primarily by activating Protein Kinase C (PKC), which subsequently triggers the NF-κB signaling pathway. The diagram below illustrates this core mechanism.
Issue: High Background Astrocyte Activation
Issue: High Cytokine Variability in ELISA
Issue: Weak or No NF-κB Translocation Signal
Issue: Low Transmigration in BBB Model
Q1: Does Bryostatin-1 penetrate the blood-brain barrier (BBB)? Direct evidence that untargeted, free Bryostatin-1 efficiently crosses the BBB is limited in the available literature. The primary strategy to overcome this challenge involves the use of advanced drug delivery systems.
Q2: What are the core neuroprotective mechanisms of action of Bryostatin-1? Bryostatin-1 exerts its effects primarily through the modulation of Protein Kinase C (PKC) isozymes. Its action is not a simple activation, but a sophisticated, time-dependent modulation that can lead to both activation and subsequent downregulation of specific PKC isoforms [5].
The table below summarizes its key neuroprotective mechanisms based on preclinical models:
| Mechanism of Action | Observed Effect | Relevant Disease Model | Citation |
|---|---|---|---|
| PKCε Activation & PKCα Reduction | Restored BBB integrity, increased tight junction proteins (ZO-1, Occludin, VE-cadherin) | Blast-Induced Traumatic Brain Injury (TBI) | [2] [3] |
| Anti-inflammatory & Immunomodulatory | Ameliorated clinical disease, decreased pro-inflammatory cell infiltration, altered microglia phenotype | Multiple Sclerosis (EAE mouse model) | [1] [4] |
| Synaptic Repair & Cognitive Enhancement | Increased hippocampal dendritic spine density, rescued deficits in learning and memory | Alzheimer's Disease, Fragile X Syndrome, Ischemic Stroke | [5] |
| Neurotrophic Factor Induction | Increased levels of Brain-Derived Neurotrophic Factor (BDNF) | Fragile X Syndrome | [5] |
Q3: What are the critical considerations for experimental design? Potential for Neuroinflammation: A critical finding from the search results is that the effects of Bryostatin-1 are highly context-dependent. While many studies show anti-inflammatory effects [1] [4], one study on human fetal astrocytes reported that Bryostatin-1 can induce a pro-inflammatory response, including the secretion of CCL2, IL-6, and IL-8, and may enhance neutrophil transmigration across an in vitro BBB model [6]. This highlights the importance of your specific cellular and disease context. Dose and Timing: The timing of administration and the dosage are crucial due to the complex, multi-phasic effect of Bryostatin-1 on PKC (rapid activation, followed by downregulation) [5].
This protocol is adapted from a study investigating Bryostatin-1 in a blast-induced TBI model [3].
The following diagram illustrates the key molecular pathways through which Bryostatin-1 is reported to exert its neuroprotective effects, based on the cited preclinical studies.
Challenge: Inconsistent Therapeutic Outcomes
Challenge: Poor BBB Penetration of Free Bryostatin-1
Challenge: Observation of Pro-inflammatory Effects
This compound is a macrocyclic lactone isolated from the marine bryozoan Bugula neritina. It is a potent modulator of Protein Kinase C (PKC) isoforms, leading to complex pharmacological effects [1] [2].
The table below summarizes key evidence supporting this compound combination therapy from preclinical and clinical studies.
| Combination Partner | Experimental Model | Key Findings | Reported Synergy/Outcome | Source |
|---|---|---|---|---|
| Auristatin PE | Human B-cell chronic lymphocytic leukemia (CLL) in SCID mice | This compound + Auristatin PE produced 100% cures (5/5 mice), while Auristatin PE alone produced 60% cures. | Synergistic; combination more effective than either agent alone. | [5] |
| Cytotoxic Chemotherapy | Preclinical models | This compound can sensitize tumor cells to cytostatic agents. | Synergistic; can overcome drug resistance. | [1] |
| Isoform-targeted HDAC Inhibitors (e.g., Largazole) | JLAT10.6 T-cell model of HIV latency | The combination reactivated latent HIV to unparalleled levels without global T-cell activation. | Remarkable potency and synergy, avoiding toxicity. | [6] |
| Various Agents (e.g., Paclitaxel) | Phase I/II Clinical Trials | Limited efficacy as a single agent, prompting combination strategies. | Rationale for combination is strong, though clinical results are variable. | [1] |
This protocol is adapted from a study demonstrating successful treatment of human CLL in a SCID mouse xenograft model [5].
1. In Vitro Cell Culture Setup
2. In Vivo SCID Mouse Xenograft Model
The following diagram illustrates the logical workflow and key assessment points for this in vivo experiment.
Issue 1: Lack of Anticipated Synergistic Effect in Viability Assays
Issue 2: Excessive Toxicity or Poor Tolerability in Animal Models
Issue 3: Inconsistent Biological Readouts in Immunological Assays
Q1: What is the typical concentration range for this compound in in vitro cell culture experiments?
Q2: How does this compound interact with cytotoxic agents to achieve synergy?
Q3: Are there novel, non-oncological applications for this compound combinations?
This section addresses frequently asked questions about the compound's mechanism and common experimental challenges.
FAQ 1: How can Bryostatin 1 both activate and downregulate PKC? The effect is determined by the exposure time. Short-term treatment leads to PKC activation, while prolonged exposure causes its downregulation [1]. The process follows a three-phase time course [1]:
FAQ 2: Why do I observe different effects in my cell models compared to literature? Variations can arise from several factors:
The tables below summarize key quantitative data from research to help you design and troubleshoot your experiments.
Table 1: this compound Binding Affinity for Key PKC Isoforms [1]
| PKC Isoform | Subfamily | Binding Affinity (Kd in nM) |
|---|---|---|
| PKCα | Conventional | 1.35 nM |
| PKCβ2 | Conventional | 0.42 nM |
| PKCδ | Novel | 0.26 nM |
| PKCε | Novel | 0.24 nM |
Table 2: Experimental Time-Course of PKC Activity Phases after this compound Treatment [1]
| Phase | Time Post-Treatment | Key PKC Activity / Status |
|---|---|---|
| Activation | < 40 minutes | Membrane translocation and peak enzymatic activity. |
| Downregulation | Several hours | Ubiquitination and proteasomal degradation. |
| Synthesis Recovery | > 24 hours | Cellular PKC levels are replenished. |
Here are generalized protocols for studying PKC activation and downregulation, based on methodologies from the search results.
Protocol 1: Assessing Short-Term PKC Activation This protocol is used to investigate the initial activation of PKC, often by measuring its translocation to the membrane.
Protocol 2: Inducing PKC Downregulation This protocol is for studying the long-term depletion of PKC.
The following diagrams, generated with Graphviz, illustrate the key concepts discussed above.
This diagram shows the natural life cycle of PKC and how this compound influences its activation and downregulation.
This diagram visualizes the temporal sequence of PKC activity following this compound treatment.
The table below summarizes key issues encountered and the corresponding lessons for future drug development involving Bryostatin-1 or similar compounds.
| Challenge/Limitation Identified | Lesson Learned / Recommended Strategy | Source / Context |
|---|---|---|
| Limited Efficacy as Monotherapy (Cancer) | Explore combination therapies with other agents (e.g., Gemcitabine) rather than relying on single-agent activity. [1] [2] | Phase II cancer trials [2] |
| Supply Challenges & Molecular Complexity | Develop synthetic analogs via Function-Oriented Synthesis (FOS) to ensure supply and optimize therapeutic properties. [3] | Preclinical design [3] |
| Dose-Limiting Toxicities (e.g., Myalgia) | Establish a Recommended Phase II Dose (RP2D) through careful Phase I studies to balance efficacy and toxicity. [1] | Phase I trial with Gemcitabine [1] |
| Complex, Biphasic PKC Pharmacology | Design dosing schedules that account for the temporal phases of PKC activation and downregulation to achieve desired effects. [4] [5] | Preclinical mechanistic studies [4] |
Recent research on rejuvenating exhausted CD8+ T cells provides a detailed methodology for evaluating Bryostatin-1's efficacy in immunotherapy [2]. This protocol can serve as a guide for similar in vitro functional assays.
1. Objective: To determine the effect of Bryostatin-1 on the proliferation and function of exhausted CD8+ T cells [2].
2. Materials:
3. Method: 1. Cell Preparation and Staining: Isolate and label PBMCs or naive T cells with a proliferation dye. 2. Treatment and Culture: Treat cells with a defined concentration of Bryostatin-1 (e.g., 10 nM) in the presence of CD28 costimulation. Include a vehicle control (e.g., DMSO). 3. Proliferation Assay: Culture cells for 6 days and analyze proliferation dye dilution via flow cytometry to measure cell expansion. 4. Functional Assessment: On day 6, harvest cells and analyze by flow cytometry for: * Phenotype: Expression of inhibitory receptors (PD-1, TIGIT, LAG-3). * Specificity: Use tetramer staining to identify antigen-specific CD8+ T cells. * Intracellular Cytokines: Re-stimulate cells and measure cytokine production (e.g., IFN-γ). 5. Mechanistic Investigation (Optional): Perform RNA-seq analysis or use specific inhibitors (e.g., MAPK11 inhibitor) to probe the signaling pathways involved.
4. Analysis: Compare the proliferation, marker expression, and cytokine production between Bryostatin-1-treated and control groups. Statistical significance is typically determined using paired t-tests or ANOVA [2].
For in vivo studies, the following dosing regimen has been applied in a mouse model of traumatic brain injury, based on previously published literature [6].
1. Drug Preparation: * Prepare a stock solution of Bryostatin-1 in 100% ethanol (e.g., 1 μg of drug in 20 μL of EtOH). * Further dilute the stock solution 1:20 in PBS to make the final injectable solution. A vehicle control of PBS should be prepared.
2. Dosing Regimen: * For Molecular Analysis (e.g., Western blot): * First dose: Administer 20 μg/kg via intraperitoneal (i.p.) injection 5 minutes after the final injury. * Second dose: Administer another 20 μg/kg i.p. injection 24 hours after the first. * Tissue collection: Perform 3 hours after the second injection [6]. * For Behavioral Studies: * Administer 20 μg/kg i.p. every 2 days, beginning 5 minutes after the last injury, for a total of five doses. A sixth dose may be given at 20 days post-injury for analysis at a later time point [6].
The diagram below illustrates the core signaling mechanism of Bryostatin-1, which is crucial for understanding its diverse effects and the rationale behind its complex pharmacology [4] [5].
Why did some early clinical trials of Bryostatin-1 in cancer fail to show significant benefits? While Bryostatin-1 demonstrated promising preclinical activity, its performance in some Phase II cancer trials as a monotherapy was limited [2]. Lessons learned suggest that its future in oncology may lie in combination strategies with other agents (like chemotherapy or immunotherapy) rather than as a standalone treatment [1] [2]. Furthermore, its complex biphasic pharmacology requires very precise dosing schedules to achieve the desired therapeutic effect without causing downregulation of its target [4].
What is the most significant supply challenge for Bryostatin-1, and how can it be overcome? Bryostatin-1 is sourced from the marine organism Bugula neritina, with an extremely low natural yield (18 grams from 14 tons of biomass) [3]. This makes it scarce, costly, and unsustainable. The primary solution is the development of synthetic analogs via Function-Oriented Synthesis (FOS), which creates molecules that retain the desired pharmacological activity while being more accessible and potentially better-tolerated [3].
What are common dose-limiting toxicities, and how are they managed? In clinical trials, a common dose-limiting toxicity is myalgia (muscle pain) [1]. Other observed toxicities include myelosuppression and elevated liver enzymes [1]. Management strategies involve establishing a Recommended Phase II Dose (RP2D) in rigorous Phase I studies and using supportive care. The RP2D for Bryostatin-1 in combination with gemcitabine, for example, was determined to be 35 µg/m² [1].
The divergent effects of Bryostatin 1 and phorbol esters stem from fundamental differences in how they engage with and modulate the PKC signaling system.
The following diagram illustrates the key differences in their signaling pathways, particularly regarding PKCδ.
The comparative data between this compound and phorbol esters are derived from established cell-based assays. The table below outlines common experimental approaches used to generate this data.
| Assay Type | Key Readout / Measurement | Methodology Summary | Insight into Difference |
|---|---|---|---|
| Isozyme Translocation & Down-regulation [3] [1] | Cellular localization and protein levels of specific PKC isozymes (e.g., PKCα, PKCδ) over time. | Treat cells (e.g., rat renal mesangial cells, LNCaP), fractionate cellular components, and perform immunoblot analysis with isoform-specific antibodies. | Reveals differential kinetics of PKCα down-regulation (faster with this compound) and distinct PKCδ membrane targeting. |
| Gene Expression Analysis [2] | mRNA levels of PKC-regulated genes (e.g., cytokines, transcription factors). | Treat cells (e.g., LNCaP, U937), extract RNA, and perform quantitative PCR (qPCR) for a panel of target genes at various time points. | Demonstrates that this compound induces a more transient transcriptional response compared to the sustained effect of phorbol esters. |
| Functional Cellular Response [1] [2] | Phenotypic outcomes like apoptosis, proliferation inhibition, or cytokine secretion. | Treat cells and measure apoptosis (e.g., by caspase activation), proliferation (e.g., by cell counting), or cytokine release (e.g., TNF-α by ELISA). | Directly shows that this compound does not induce, and can block, phorbol ester-mediated apoptosis in LNCaP cells. |
| Protein Kinase D (PKD) Activation [4] | PKD phosphorylation and enzymatic activity. | Treat intact cells (e.g., Swiss 3T3), immunoprecipitate PKD, and measure its activity in an in vitro kinase assay. | Highlights a unique biphasic activation of PKD by this compound, which is not observed with phorbol esters. |
The mechanistic differences underpin their opposite therapeutic potentials.
The table below compares Bryostatin-1 with other major AD treatment approaches, highlighting their primary mechanisms and the patient populations that show the most benefit.
| Treatment / Class | Primary Mechanism of Action | Key Molecular/ Cellular Targets | Most Responsive Patient Population (Based on Clinical Trials) |
|---|---|---|---|
| Bryostatin-1 | Synaptogenesis, neuroprotection, anti-apoptosis, reduces Aβ oligomers & p-tau [1] [2] [3] | PKCε (Protein Kinase C epsilon), BDNF, PSD-95 [4] [5] | Advanced AD (MMSE 10-14); cognitive restoration above baseline, halted decline over 10 months [6] [7] [3] |
| Anti-Aβ Immunotherapies (e.g., Lecanemab, Donanemab) | Target and clear amyloid-beta plaques from the brain [8] | Amyloid-beta proteins [8] | Early AD / Mild Cognitive Impairment (MCI); slow rate of cognitive decline by 22-30% but do not prevent continued decline [3] |
| Standard of Care (e.g., Memantine) | Symptomatic management; NMDA receptor antagonist [2] | Glutamate NMDA receptors [2] | Varies by stage; note that memantine may block Bryostatin-1's efficacy and is excluded in its recent trials [6] [2] [3] |
This table summarizes quantitative efficacy and safety outcomes from key clinical trials of Bryostatin-1.
| Trial Phase / Reference | Patient Population & Key Design Feature | Primary Efficacy Outcome (vs. Placebo) | Safety & Tolerability |
|---|---|---|---|
| Phase II (12-week trial) [2] | Advanced AD (MMSE 4-15); excluded memantine; 20 μg dose. | Significant improvement in SIB scores at weeks 5 and 15 (30 days post-dosing) in Completer Analysis Set (CAS) [2]. | Safety profile for 20 μg dose was similar to placebo. The 40 μg dose had safety and drop-out issues [2]. |
| Phase II (6-month trial) [7] [3] | Two cohorts: Moderate (MMSE 15-18) & Moderately Severe (MMSE 10-14). | Moderately Severe Cohort: Significant SIB benefit from weeks 13 to 42 (16 weeks post-dosing). No cognitive decline in treated group vs. -12.8 point decline in placebo [3]. Moderate Cohort: No significant benefit [3]. | No safety events noted by the data safety monitoring board [3]. |
| Pooled Analysis of Two Phase II Trials [6] | Advanced AD (MMSE 10-14) patients without memantine. | Significant SIB improvement above baseline at 13 weeks (Study #203: +4.1 points; Study #202: +4.2 points). Pooled analysis (N=95) showed increased SIB over time for treatment group (p<0.001) but not placebo [6]. | Not explicitly detailed in the source, but the analysis was based on trials that reported the treatment could be safely administered [6]. |
To ensure reproducibility, here are the key methodological details from preclinical and clinical studies.
This protocol is used to measure Bryostatin-1's effect on synapse formation in cortical neurons [5].
This outlines the regimen from a positive 6-month Phase II trial [3].
Bryostatin-1's therapeutic effects are primarily mediated through its activation of Protein Kinase C epsilon (PKCε), which triggers multiple downstream neuroprotective and synaptogenic pathways.
For researchers and drug development professionals, the following points are critical:
The table below summarizes key quantitative findings from major studies comparing the Bryostatin-1 and JQ1 combination against single-agent treatments.
| Treatment | Experimental Model | Key Metric | Result Summary | Source (Reference) |
|---|---|---|---|---|
| Bryostatin-1 + JQ1 | Ex vivo resting CD4+ T cells from cART-treated patients (n=15) | Production of infectious virus | Similar levels to positive control (anti-CD3+anti-CD28 antibodies) | [1] [2] |
| Bryostatin-1 + JQ1 | Ex vivo CD8+-depleted PBMCs from cART-treated patients (n=35) | Percentage of reactivated cultures | Identical to positive control stimulation | [1] [2] |
| Bryostatin-1 alone | In vitro latency models (T-lymphoid & myeloid) | Viral mRNA and protein reactivation | Acts as a potent LRA, but less effective than combinations | [1] [2] |
| JQ1 alone | In vitro latency models (e.g., J-Lat cells) & primary CD4+ T cells | Viral reactivation efficiency | Weak to modest activity | [1] [3] |
| Bryostatin-1 | Primary Natural Killer (NK) cells | Impact on antiviral function | Can cause non-specific NK cell activation and improve antiviral activity | [4] |
| JQ1 | Human fetal astrocytes | Secretion of proinflammatory cytokines (IL-6, CCL2) | Represses production of inflammatory cytokines | [5] |
| Bryostatin-1 | Human fetal astrocytes | Secretion of proinflammatory cytokines (IL-6, IL-8, CCL2, GM-CSF) | Induces significant secretion; promotes neuroinflammation and neutrophil invasion | [5] |
Bryostatin-1 and JQ1 target two distinct, critical pathways that maintain HIV-1 latency. Their combination synergistically enhances viral reactivation through the following mechanisms:
The diagram below illustrates how these two drugs work together on the HIV-1 promoter to reverse latency.
To evaluate the efficacy of LRAs, researchers use standardized models and assays. The diagram and table below outline a common workflow and key methodological details.
| Protocol Component | Description | Key Details & Assays |
|---|
| Latency Models | Systems to mimic persistent, non-replicating HIV infection. | In vitro cell lines: J-Lat cells (Jurkat-based with GFP reporter) [3] [6]. Ex vivo primary cells: Resting CD4+ T cells or CD8+ depleted PBMCs from cART-treated, aviremic patients [1] [7]. | | Treatment Conditions | Application of drugs to the model systems. | Single agents (Bryostatin-1, JQ1) vs. their combination. Positive control (e.g., T-cell receptor stimulation with anti-CD3/anti-CD28 antibodies) and negative control (DMSO vehicle) are essential [1] [7]. | | Readout Assays | Methods to measure the success of latency reversal. | Intracellular HIV-1 mRNA: RT-qPCR, RNA FISH-flow [1] [6]. Viral Protein: p24 detection by flow cytometry or ELISA [1] [4]. Infectious Virus: Viral outgrowth assays measuring de novo virus production [1] [7]. |
The table below summarizes the key characteristics and experimental findings for Bryostatin-1 and Ingenol derivatives based on the search results.
| Feature | Bryostatin-1 | Ingenol Derivatives (Ingenol-B & EK-16A) |
|---|---|---|
| Compound Class | Macrocyclic lactone (PKC agonist) [1] [2] | Ingenol ester (PKC agonist) [3] [4] |
| Primary Mechanism | Activates PKC (esp. PKC-α & PKC-δ), leading to NF-κB activation and P-TEFb release [5] [2]. | Activates PKC (e.g., PKC-δ, PKC-γ), leading to NF-κB activation and P-TEFb release [3] [4]. |
| Reported Efficacy (In Vitro/Ex Vivo) | Potent reactivation in cell lines and primary CD4+ T cells; when combined with JQ1, released infectious virus at levels similar to positive control stimulation [5]. | Highly potent; EK-16A reported ~200x more potent than prostratin in cell lines; effective reactivation in primary CD4+ T cells [3] [4]. |
| Synergistic Combinations | JQ1: Strong synergistic effect observed [5]. | JQ1 and HMBA: Demonstrated synergistic effects in reactivating latent HIV [5] [3]. |
| Additional Benefits | Enhances proliferation and function of HIV-specific CD8+ T cells; reduces expression of exhaustion marker PD-1 [1]. | Relatively low cytotoxicity reported in cell lines at effective concentrations [3] [4]. |
| Studied Cell/Tissue Models | T-lymphoid cell lines, myeloid cell lines, primary CD4+ T cells from patients, human astrocytes [5] [1] [2]. | J-Lat cell lines (A1, 10.6, C11), primary CD4+ T cells from ART-suppressed patients [3] [4]. |
To help you interpret the data, here are the methodologies behind some of the critical experiments cited in the comparison.
Viral Reactivation in Primary Cells (Bryostatin-1 + JQ1)
CD8+ T Cell Reinvigoration (Bryostatin-1)
Potency Comparison (EK-16A vs. Prostratin)
The following diagram illustrates the shared and distinct signaling pathways through which Bryostatin-1 and Ingenol derivatives reactivate latent HIV. This is based on mechanisms described across the search results [5] [3] [2].
The evidence suggests that both classes of compounds are among the most promising PKC-based LRAs.
Unlike broad-acting phorbol esters, Bryostatin-1 shows distinct preferences for certain PKC isoforms, which contributes to its unique biological effects [1] [2]. The table below summarizes its binding affinity (measured as Kd or Ki in nM) for different PKC isoforms.
| PKC Isoform | Class | Bryostatin-1 Affinity (nM) | Notes |
|---|---|---|---|
| PKCα | Conventional (cPKC) | 1.35 nM [2] | |
| PKCβ2 | Conventional (cPKC) | 0.42 nM [2] | |
| PKCδ | Novel (nPKC) | 0.26 nM [2] | Preferentially activated at low (pico-molar) concentrations [1]. |
| PKCε | Novel (nPKC) | 0.24 nM [2] | Highest specificity; activated first in time-course studies [1]. |
A key distinction lies in the functional outcomes. Both Bryostatin-1 and phorbol esters (e.g., PMA) bind to the C1 domain of PKC, but they can trigger different biological responses and possess different therapeutic potentials [3] [4].
| Feature | Bryostatin-1 | Phorbol Esters (e.g., PMA) |
|---|---|---|
| General Action | Partial agonist/antagonist; can inhibit some PE-induced effects [4]. | Full and potent agonists [3]. |
| Tumor Promotion | Weak or non-tumor promoting [3]. | Potent tumor promoters [3]. |
| Therapeutic Potential | In clinical trials for cancer, Alzheimer's, HIV eradication [1] [5] [4]. | Primarily research tools due to toxicity. |
| PKC Downregulation | Potent inducer; different kinetics may explain its unique profile [3] [1]. | Also cause downregulation, but with distinct kinetics [3]. |
| Key Functional Outcome | Upregulates CD22 for immunotherapy; promotes synaptogenesis and neuroprotection [1] [4]. | Induces a broad, often pro-inflammatory and proliferative, response. |
The key data on Bryostatin-1's action comes from standardized experimental models.
Bryostatin-1's interaction with PKC follows a distinct time course, leading to its activation and subsequent downregulation, as illustrated in the following pathway diagram.
Diagram: Time Course of PKC Modulation by Bryostatin-1. Bryostatin-1 binding rapidly activates PKC isoforms, leading to phosphorylation of substrates and biological effects. Prolonged exposure triggers PKC degradation, followed by eventual resynthesis [1] [2].
Bryostatin 1 is a macrocyclic lactone derived from the marine bryozoan Bugula neritina. Its primary mechanism of action is the potent modulation of Protein Kinase C (PKC) isoforms [1] [2]. It binds to the C1 domain of PKC, initially activating the enzyme by promoting its translocation to the cellular membrane, but can lead to its subsequent degradation upon prolonged exposure [2] [3]. This unique mechanism is distinct from many conventional chemotherapies.
The table below compares this compound's core characteristics with other marine-derived and targeted agents:
| Feature | This compound | Trabectedin (Yondelis) | Eribulin (Halaven) | Plitidepsin (Aplidin) |
|---|---|---|---|---|
| Origin | Marine Bryozoan (Bugula neritina) [1] | Caribbean Tunicate (Ecteinascidia turbinata) [1] | Japanese Marine Sponge (Halichondria okadai) [1] | Mediterranean Tunicate (Aplidium albicans) [1] |
| Primary Molecular Target | Protein Kinase C (PKC) isoforms [1] [2] | Minor groove of DNA [1] | Microtubules (inhibits polymerization) [1] | Elongation Factor 1A2 (eEF1A2) [1] |
| Key Anticancer Actions | Induces differentiation & apoptosis; inhibits tumor proliferation; modulates immune response [1] [3] | Causes DNA strand breaks; affects tumor microenvironment [1] | Inhibits mitotic spindle formation; induces cell cycle arrest [1] | Induces oxidative stress & apoptosis; has antiangiogenic effects [1] |
The antitumor potential of this compound has been demonstrated in various in vitro studies, showing it can inhibit proliferation and induce apoptosis and differentiation in a wide range of cell lines, including leukemia, lymphoma, glioma, and solid tumors like ovarian and breast cancer [1]. In vivo models have confirmed its antitumor activity, both as a monotherapy and in combination with other cytostatic agents, where it can sensitize tumor cells to chemotherapy [1].
Despite strong preclinical results, this compound's performance in Phase I and II clinical trials as a single agent has been limited, failing to yield the expected efficacy outcomes [1]. Its potential now appears to lie more in combination therapies. For instance, a 2025 study highlighted that this compound can enhance the proliferation and functionality of exhausted CD8+ T cells and reduce the expression of inhibitory receptors like PD-1, suggesting a promising role in combination with cancer immunotherapies [3].
The following diagram illustrates the primary signaling pathway through which this compound exerts its effects:
A compound's therapeutic index reflects the balance between its efficacy and its toxicity. While specific therapeutic index values are not available in the search results, the clinical safety profile provides strong indirect evidence.
Clinical trials have established that this compound has a relatively favorable safety profile. It is not associated with severe bone marrow suppression (myelosuppression), which is a common dose-limiting toxicity for many conventional chemotherapeutic agents [1].
The most frequently observed adverse effects are myalgia (muscle pain) and fatigue [1]. This side effect profile is notably different from the potentially life-threatening toxicities of cytarabine (myelosuppression, cerebellar toxicity) or the neurotoxicity and peripheral neuropathy associated with eribulin [1].
The future of this compound in oncology likely depends on strategic application rather than use as a single agent. Current research directions focus on [1]:
For researchers looking to evaluate this compound, here are methodologies for key assays based on standard practices and the information available:
The experimental workflow for evaluating this compound in a research setting can be summarized as follows:
| Parameter | This compound | Conventional Chemotherapy (e.g., Cytarabine) | Other Marine-Derived Drugs (e.g., Eribulin) |
|---|---|---|---|
| Efficacy (as Monotherapy) | Limited clinical efficacy [1] | High efficacy in specific cancers (e.g., leukemia) [1] | Proven efficacy in approved indications (e.g., metastatic breast cancer) [1] |
| Primary Toxicity Concerns | Myalgia, Fatigue [1] | Myelosuppression, Neurotoxicity [1] | Neutropenia, Peripheral Neuropathy [1] |
| Therapeutic Potential | High in combination therapies (chemotherapy, immunotherapy) [1] [3] | Established standard of care | Established standard of care |
| Key Differentiator | Immunomodulation, PKC-targeting, favorable hematological profile [1] [3] | DNA/Synthesis targeted, potent cytotoxicity | Microtubule-targeting, synthetic availability |
This compound is a compelling agent for its unique mechanism and modulatory, rather than directly cytotoxic, profile. Its future in oncology appears to hinge on its successful integration into rational combination strategies.